molecular formula C7H4ClF3O B042345 2-Chloro-5-(trifluoromethyl)phenol CAS No. 40889-91-6

2-Chloro-5-(trifluoromethyl)phenol

Cat. No.: B042345
CAS No.: 40889-91-6
M. Wt: 196.55 g/mol
InChI Key: SUIZARUATMVYRT-UHFFFAOYSA-N
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Description

2-Chloro-5-(trifluoromethyl)phenol is a versatile and highly valuable halogenated phenolic compound extensively utilized as a key synthetic intermediate in advanced chemical research. Its molecular structure, featuring both an electron-withdrawing trifluoromethyl group and a chloro substituent on the phenol ring, confers unique physicochemical properties, making it a privileged building block in medicinal and agrochemical discovery. In pharmaceutical research, it serves as a critical precursor for the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting enzyme inhibition and receptor modulation. In agrochemistry, it is a fundamental scaffold for developing novel herbicides, pesticides, and fungicides, where the trifluoromethyl group often enhances biological activity and metabolic stability. The phenolic hydroxyl group provides a handle for further functionalization via etherification or esterification, while the chloro group is amenable to cross-coupling reactions, enabling rapid diversification of molecular architectures. This compound is essential for scientists exploring structure-activity relationships (SAR), developing new synthetic methodologies, and creating innovative compounds for biological screening. It is supplied strictly For Research Use Only, intended for laboratory applications by qualified researchers.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O/c8-5-2-1-4(3-6(5)12)7(9,10)11/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUIZARUATMVYRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40193884
Record name Phenol, 2-chloro-5-(trifluoromethyl)-
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Molecular Weight

196.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40889-91-6
Record name Phenol, 2-chloro-5-(trifluoromethyl)-
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Record name Phenol, 2-chloro-5-(trifluoromethyl)-
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Record name 2-Chloro-5-(trifluoromethyl)phenol
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Foundational & Exploratory

A Technical Guide to the Physical Properties of 2-Chloro-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical and chemical properties of 2-Chloro-5-(trifluoromethyl)phenol, an organic building block utilized in various research and industrial applications.[1] This guide consolidates key data into a structured format, outlines general experimental methodologies for phenol characterization, and presents logical workflows for analysis.

Chemical Identity and General Properties

This compound is a substituted phenol featuring both a chlorine atom and a trifluoromethyl group on the benzene ring. These substitutions significantly influence its chemical behavior and physical properties. The trifluoromethyl group, in particular, enhances lipophilicity, which can be a valuable trait in pharmaceutical and agricultural applications.[2]

IdentifierValue
IUPAC Name This compound[3]
CAS Number 40889-91-6[1][2][3][4]
Molecular Formula C₇H₄ClF₃O[2][3][4]
Molecular Weight 196.55 g/mol [1][2][3][4]
Appearance Light orange to yellow to green clear liquid[2]
InChI Key SUIZARUATMVYRT-UHFFFAOYSA-N[1][3]
SMILES Oc1cc(ccc1Cl)C(F)(F)F[1]
Physicochemical Data

The physical properties of this compound are summarized below. These constants are critical for handling, storage, and application in chemical synthesis.

PropertyValueConditions
Density 1.459 g/mL[1][5]at 25 °C[1][5]
Boiling Point 87-88 °C[1][2][5]at 38 mmHg[1][2][5]
171.3 °C[4]at 760 mmHg[4]
Flash Point 46 °C (114.8 °F)[1][4]Closed cup[1]
Refractive Index 1.473[1][5]n20/D[1][5]
pKa (Predicted) 7.49 ± 0.10[5]
LogP (Predicted) 3.58[4]
Spectral Information

Spectroscopic data is fundamental for the structural confirmation and purity assessment of the compound.

Spectroscopy TypeKey Information
¹³C NMR Spectra available, obtained on a Varian XL-100 instrument.[3][6]
Mass Spectrometry (GC-MS) NIST Number: 136490. Top mass-to-charge ratio (m/z) peaks at 196 and 198.[3]
Infrared (IR) Spectroscopy FTIR spectra available, obtained using a CAPILLARY CELL: NEAT technique.[3] ATR-IR spectra also available, obtained on a Bruker Tensor 27 FT-IR.[3]

Experimental Protocols

While specific experimental protocols for the determination of every physical property of this compound are not detailed in the available literature, general methodologies for characterizing phenols are well-established.

A. Determination of Solubility and Acidity

The solubility and acidity of a phenol can be assessed through standardized laboratory procedures.

  • Solubility in Water :

    • Add a measured amount (e.g., 0.5 g) of the phenol to a test tube containing a known volume (e.g., 4.5 mL) of deionized water.[7]

    • Agitate the mixture to observe miscibility.[7] Phenols often have moderate solubility due to their ability to form hydrogen bonds with water.[8][9]

  • Acidity and pKa Determination :

    • Phenols are weakly acidic.[10] Their acidity can be confirmed with a litmus test, where a concentrated solution of the phenol will turn blue litmus paper red.[11]

    • Phenols react with strong bases like aqueous sodium hydroxide to form water-soluble phenoxide salts.[7][8] This property is often used to separate phenols from other non-acidic organic compounds.[8]

    • The pKa can be precisely determined using potentiometric titration or through spectroscopic methods like ¹⁹F NMR by comparing chemical shifts relative to known standards.[12]

B. Spectroscopic Analysis

The structural identity of the compound is confirmed using a suite of spectroscopic techniques.

  • Infrared (IR) Spectroscopy :

    • A sample is analyzed neat (as a pure liquid) between salt plates or using an Attenuated Total Reflectance (ATR) accessory.[3]

    • The spectrum is recorded, typically on a Fourier-transform infrared (FTIR) spectrometer.[3]

    • Key characteristic absorptions for phenols include a strong, broad O-H stretching band around 3300-3400 cm⁻¹ and a strong C-O stretching band near 1200 cm⁻¹.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or Benzene-D6).[6]

    • ¹H and ¹³C NMR spectra are acquired.

    • For phenols, the hydroxyl proton signal typically appears between 4-7 ppm in ¹H NMR spectra.[13] Aromatic protons are expected in the 7-8 ppm range.[13]

  • Mass Spectrometry (MS) :

    • The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system for separation.

    • The molecule is ionized, and the mass-to-charge ratio of the resulting fragments is measured.

    • Phenols typically show a strong molecular ion peak. Common fragmentation patterns include the loss of CO (M-28) and a formyl radical (HCO·, M-29).[13]

Visualizations

Logical Relationship Diagram

The following diagram illustrates how the distinct structural features of this compound influence its key physicochemical properties.

G Figure 1: Structure-Property Relationships cluster_structure Chemical Structure cluster_properties Physicochemical Properties Structure This compound OH_group Hydroxyl (-OH) Group Structure->OH_group Cl_group Chloro (-Cl) Group Structure->Cl_group CF3_group Trifluoromethyl (-CF3) Group Structure->CF3_group Aromatic_Ring Aromatic Ring Structure->Aromatic_Ring Acidity Acidity (pKa ~7.49) Hydrogen Bonding OH_group->Acidity Donates H+ BoilingPoint High Boiling Point (Intermolecular Forces) OH_group->BoilingPoint H-Bonding Cl_group->Acidity Inductive Effect (e⁻ withdrawing) CF3_group->Acidity Inductive Effect (e⁻ withdrawing) Lipophilicity Increased Lipophilicity (LogP ~3.58) CF3_group->Lipophilicity Increases Aromatic_Ring->Lipophilicity Contributes Reactivity Ring Reactivity Aromatic_Ring->Reactivity Influences Electrophilic Substitution G Figure 2: General Phenol Characterization Workflow start Obtain Sample physical_tests Physical Property Tests start->physical_tests spectroscopy Spectroscopic Analysis start->spectroscopy solubility Solubility Assessment (Water, NaOH aq.) physical_tests->solubility acidity Acidity Test (Litmus, pKa) physical_tests->acidity data_analysis Data Compilation & Analysis solubility->data_analysis acidity->data_analysis ir IR Spectroscopy (Functional Groups) spectroscopy->ir nmr NMR Spectroscopy (¹H, ¹³C Structure) spectroscopy->nmr ms Mass Spectrometry (Molecular Weight) spectroscopy->ms ir->data_analysis nmr->data_analysis ms->data_analysis report Final Report data_analysis->report

References

An In-depth Technical Guide to 2-Chloro-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-chloro-5-(trifluoromethyl)phenol, a versatile chemical compound with significant applications in pharmaceutical and agrochemical research.[1] The document details its chemical and physical properties, provides an experimental protocol for its synthesis, and outlines its various applications. This guide is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Physicochemical Properties

This compound is an organic building block recognized for its unique properties stemming from the presence of chloro and trifluoromethyl groups on the phenol ring. The trifluoromethyl group, in particular, enhances its lipophilicity, which can improve the efficacy of active ingredients in pharmaceutical formulations.[2]

PropertyValueSource
Molecular Weight 196.55 g/mol [2][3][4][5][6][7]
Molecular Formula C₇H₄ClF₃O[2][3][4][5][6][7]
CAS Number 40889-91-6[2][3][4][5]
Appearance Light orange to yellow to green clear liquid[2]
Density 1.459 - 1.47 g/mL at 25 °C[2]
Boiling Point 87-88 °C at 38 mmHg[2]
Refractive Index n20/D 1.47 - 1.473[2]
Flash Point 46 °C (114.8 °F) - closed cup
Purity ≥ 96-98% (GC)[2]
Storage Conditions Store at 2 - 8 °C[2]

Experimental Protocols

Synthesis of this compound

The synthesis of substituted phenols often involves multi-step reaction schemes. A general approach for preparing trifluoromethylphenols can involve the reaction of a trifluoromethyl halobenzene with a suitable reagent to introduce the hydroxyl group.[8] The following is a representative protocol for the synthesis of a chloro-trifluoromethylphenol, adapted from general synthetic procedures for similar compounds.

Materials:

  • 3-Chloro-1-halobenzotrifluoride

  • Sodium benzylate

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas

  • Appropriate solvents (e.g., toluene, ethanol)

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • Formation of the Benzyl Ether: In a reaction vessel, dissolve sodium benzylate in a suitable solvent. Add 3-chloro-1-halobenzotrifluoride to the solution. Heat the mixture to reflux and monitor the reaction by gas chromatography until the starting material is consumed. This reaction forms the corresponding trifluoromethylphenyl benzyl ether.[8]

  • Hydrogenolysis: After cooling, the reaction mixture containing the trifluoromethylphenyl benzyl ether is transferred to a hydrogenation apparatus. Add a catalytic amount of Pd/C. The vessel is then purged and filled with hydrogen gas. The reaction is stirred under a hydrogen atmosphere until the benzyl group is cleaved.[8]

  • Work-up and Purification: Upon completion of the hydrogenolysis, the catalyst is removed by filtration. The filtrate is then washed with an aqueous solution of sodium hydroxide to extract the phenolic product as its sodium salt. The aqueous layer is separated and then acidified with hydrochloric acid to precipitate the this compound. The crude product can be further purified by distillation under reduced pressure.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Accurate analysis of this compound is crucial for quality control.[1] A general HPLC method for the analysis of similar phenol derivatives is described below.[1]

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile

  • This compound analytical standard

Procedure:

  • Standard Preparation: Prepare a stock solution of the analytical standard in acetonitrile (1 mg/mL). Create a series of working standards by diluting the stock solution with the mobile phase.[1]

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a suitable concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 254 nm

    • Gradient Elution: Start with a suitable ratio of Mobile Phase A and B, and gradually increase the percentage of Mobile Phase B over the run time to ensure separation.

  • Quantification: Identify the peak for this compound based on the retention time of the standard. Construct a calibration curve by plotting the peak area against the concentration of the standards to quantify the analyte in the sample.[1]

Applications and Relevance in Drug Development

This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][6] The incorporation of a trifluoromethyl group is a key strategy in modern drug design to enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[9][10]

This compound serves as a building block for creating more complex molecules with specific biological activities.[2] Its applications span several areas:

  • Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.[2][6]

  • Agrochemicals: It is utilized in the formulation of herbicides and fungicides due to its antimicrobial properties.[2][6]

  • Material Science: The chemical is applied in the formulation of advanced materials to enhance properties such as thermal stability.[2]

applications main This compound pharma Pharmaceutical Synthesis main->pharma agro Agrochemical Formulation main->agro material Material Science main->material drugs Active Pharmaceutical Ingredients pharma->drugs herbicides Herbicides & Fungicides agro->herbicides polymers High-Performance Polymers material->polymers

Caption: Applications of this compound.

Synthesis Workflow

The synthesis of this compound can be visualized as a multi-step process, starting from a halogenated benzotrifluoride.

synthesis_workflow start 3-Chloro-1-halobenzotrifluoride + Sodium Benzylate ether_formation Benzyl Ether Formation (Nucleophilic Substitution) start->ether_formation intermediate Trifluoromethylphenyl Benzyl Ether ether_formation->intermediate hydrogenolysis Hydrogenolysis (Pd/C, H2) intermediate->hydrogenolysis workup Aqueous Work-up & Acidification hydrogenolysis->workup purification Purification (Distillation) workup->purification product This compound purification->product

Caption: Synthesis workflow for this compound.

Safety and Handling

This compound is a flammable liquid and vapor.[3][11][12] It is harmful if swallowed or in contact with skin and causes skin and serious eye irritation.[3][11] It may also cause respiratory irritation.[3][12] Appropriate personal protective equipment, including eye shields, face shields, and gloves, should be worn when handling this chemical. It should be stored in a well-ventilated place, and the container kept tightly closed.[13] For detailed safety information, refer to the Safety Data Sheet (SDS).[11][13]

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for 2-Chloro-5-(trifluoromethyl)phenol, a valuable intermediate in the development of pharmaceuticals and other specialty chemicals. The described methodology is based on established chemical transformations and provides a foundation for laboratory-scale synthesis.

Introduction

This compound is an aromatic organic compound featuring chloro and trifluoromethyl substituents. These functional groups impart unique electronic properties and metabolic stability to molecules, making this phenol a desirable building block in medicinal chemistry and materials science. This guide details a two-step synthesis route commencing from the commercially available 1-chloro-2-nitro-4-(trifluoromethyl)benzene.

Overall Synthesis Pathway

The synthesis of this compound is effectively achieved through a two-step process:

  • Reduction of the Nitro Group: The synthesis begins with the reduction of 1-chloro-2-nitro-4-(trifluoromethyl)benzene to yield the corresponding aniline, 2-chloro-5-(trifluoromethyl)aniline. This transformation is typically accomplished via catalytic hydrogenation.

  • Diazotization and Hydrolysis: The resulting 2-chloro-5-(trifluoromethyl)aniline undergoes diazotization to form a diazonium salt, which is then hydrolyzed to afford the target compound, this compound.

The logical workflow for this synthesis is depicted below.

Synthesis_Pathway Start 1-Chloro-2-nitro-4-(trifluoromethyl)benzene Step1_reagents H₂, Pd/C Ethanol Start->Step1_reagents Intermediate 2-Chloro-5-(trifluoromethyl)aniline Step2_reagents 1. NaNO₂, H₂SO₄, H₂O, 0-5 °C 2. H₂O, Heat Intermediate->Step2_reagents Final This compound Step1_reagents->Intermediate Reduction Step2_reagents->Final Diazotization & Hydrolysis

Diagram 1: Overall synthesis workflow for this compound.

Experimental Protocols

The following sections provide detailed experimental methodologies for each step of the synthesis.

Step 1: Synthesis of 2-Chloro-5-(trifluoromethyl)aniline

This procedure details the reduction of 1-chloro-2-nitro-4-(trifluoromethyl)benzene to 2-chloro-5-(trifluoromethyl)aniline via catalytic hydrogenation.[1]

Materials:

  • 1-Chloro-2-nitro-4-(trifluoromethyl)benzene

  • Ethanol

  • 10% Palladium on Carbon (Pd/C)

  • Hydrogen gas (H₂)

Procedure:

  • In a hydrogenation vessel, dissolve 1-chloro-2-nitro-4-(trifluoromethyl)benzene in ethanol.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Rinse the filter cake with a small amount of ethanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield crude 2-chloro-5-(trifluoromethyl)aniline.

  • The crude product can be purified by vacuum distillation or recrystallization if necessary.

Step 2: Synthesis of this compound

This protocol describes the conversion of 2-chloro-5-(trifluoromethyl)aniline to this compound via a Sandmeyer-type reaction involving diazotization and subsequent hydrolysis.

Materials:

  • 2-Chloro-5-(trifluoromethyl)aniline

  • Sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Water

  • Ice

Procedure:

  • In a beaker, add 2-chloro-5-(trifluoromethyl)aniline to a mixture of sulfuric acid and water.

  • Cool the mixture to 0-5 °C in an ice bath with continuous stirring to form a fine suspension of the amine salt.

  • In a separate beaker, prepare a solution of sodium nitrite in water.

  • Slowly add the sodium nitrite solution dropwise to the cold aniline salt suspension, maintaining the temperature between 0-5 °C.

  • After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

  • In a separate flask equipped with a condenser, bring a volume of water to a boil.

  • Slowly and carefully add the cold diazonium salt solution to the boiling water. Vigorous nitrogen evolution will occur.

  • After the addition is complete, continue to heat the mixture, often with steam distillation, to drive the hydrolysis and distill the phenol product.

  • Collect the distillate, which will contain the this compound.

  • The phenol can be isolated from the aqueous distillate by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography.

Data Presentation

The following tables summarize the key physical and chemical properties of the starting material, intermediate, and final product.

Table 1: Properties of Starting Material and Intermediate

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Appearance
1-Chloro-2-nitro-4-(trifluoromethyl)benzene121-17-5C₇H₃ClF₃NO₂225.55Yellow solid
2-Chloro-5-(trifluoromethyl)aniline121-50-6C₇H₅ClF₃N195.57Colorless to light yellow liquid or solid

Table 2: Properties of Final Product

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound40889-91-6C₇H₄ClF₃O196.5587-88 / 38 mmHg

Logical Relationships and Workflows

The experimental workflow for the synthesis of this compound can be visualized as a series of sequential operations.

Experimental_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Diazotization & Hydrolysis S1_Start Dissolve Starting Material S1_Catalyst Add Pd/C S1_Start->S1_Catalyst S1_Hydrogenation Hydrogenate S1_Catalyst->S1_Hydrogenation S1_Filter Filter Catalyst S1_Hydrogenation->S1_Filter S1_Evaporate Evaporate Solvent S1_Filter->S1_Evaporate S1_Purify Purify Intermediate S1_Evaporate->S1_Purify S2_Salt Form Amine Salt S1_Purify->S2_Salt Intermediate Product S2_Diazotize Diazotize with NaNO₂ S2_Salt->S2_Diazotize S2_Hydrolyze Hydrolyze Diazonium Salt S2_Diazotize->S2_Hydrolyze S2_Extract Extract Product S2_Hydrolyze->S2_Extract S2_Dry Dry Organic Layer S2_Extract->S2_Dry S2_Evaporate Evaporate Solvent S2_Dry->S2_Evaporate S2_Purify Purify Final Product S2_Evaporate->S2_Purify

Diagram 2: Detailed experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 2-Chloro-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 2-Chloro-5-(trifluoromethyl)phenol

This technical guide provides a comprehensive overview of this compound, a halogenated aromatic organic compound with significant applications in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, a representative synthesis protocol, and an exploration of its biological activities.

Chemical and Physical Properties

This compound is a substituted phenol characterized by the presence of a chlorine atom and a trifluoromethyl group on the benzene ring. These substitutions significantly influence its chemical reactivity and biological activity. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference(s)
IUPAC Name This compound[1]
CAS Number 40889-91-6[1]
Molecular Formula C₇H₄ClF₃O[1]
Molecular Weight 196.55 g/mol [1]
Appearance White to off-white crystalline solid
Boiling Point 87-88 °C at 38 mmHg
Density 1.459 g/mL at 25 °C
Refractive Index n20/D 1.473
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane.

Synthesis

While specific, detailed industrial synthesis protocols for this compound are often proprietary, a representative multi-step synthetic route can be proposed based on established organic chemistry principles and published methods for analogous compounds.[2][3] The following protocol describes a plausible pathway starting from commercially available precursors.

Representative Experimental Protocol

Step 1: Nitration of 4-chlorobenzotrifluoride

  • To a stirred solution of 4-chlorobenzotrifluoride in concentrated sulfuric acid, slowly add a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) at a controlled temperature, typically between 0 and 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure complete nitration.

  • Pour the reaction mixture over crushed ice, which will cause the precipitation of the crude product, 2-nitro-4-chlorobenzotrifluoride.

  • Filter the precipitate, wash it with cold water until the washings are neutral, and then dry it under a vacuum.

Step 2: Reduction of the Nitro Group

  • Dissolve the 2-nitro-4-chlorobenzotrifluoride obtained in the previous step in a suitable solvent, such as ethanol or methanol.

  • Add a reducing agent, for example, iron powder or tin(II) chloride, to the solution.

  • Acidify the mixture with hydrochloric acid and heat it to reflux for several hours. The progress of the reduction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture and make it alkaline by adding a base, such as sodium hydroxide, to precipitate the iron or tin hydroxides.

  • Filter the mixture and extract the filtrate with an organic solvent like ethyl acetate.

  • Dry the organic extract over anhydrous sodium sulfate, and then remove the solvent under reduced pressure to yield 2-amino-4-chlorobenzotrifluoride.

Step 3: Diazotization and Hydrolysis

  • Dissolve the 2-amino-4-chlorobenzotrifluoride in an aqueous solution of a strong acid, such as sulfuric acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a chilled aqueous solution of sodium nitrite to the reaction mixture. This step generates the diazonium salt.

  • After the diazotization is complete, slowly heat the reaction mixture. The diazonium group will be hydrolyzed to a hydroxyl group, releasing nitrogen gas.

  • Extract the resulting this compound with an appropriate organic solvent.

  • Purify the crude product by techniques such as column chromatography or distillation under reduced pressure to obtain the final, pure compound.

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis Workflow for this compound start 4-Chlorobenzotrifluoride step1 Nitration (H₂SO₄, HNO₃) start->step1 intermediate1 2-Nitro-4-chlorobenzotrifluoride step1->intermediate1 step2 Reduction (Fe/HCl or SnCl₂/HCl) intermediate1->step2 intermediate2 2-Amino-4-chlorobenzotrifluoride step2->intermediate2 step3 Diazotization & Hydrolysis (NaNO₂, H₂SO₄, H₂O, Δ) intermediate2->step3 product This compound step3->product

A representative synthetic pathway for this compound.

Biological Activity and Potential Mechanism of Action

Phenolic compounds, including halogenated derivatives, are known to exhibit a broad range of biological activities.[4] this compound, in particular, has been noted for its antimicrobial properties. The general mechanism of action for phenolic compounds against microorganisms often involves the disruption of the cell membrane's integrity, leading to the leakage of intracellular components and ultimately cell death.[5]

The trifluoromethyl group can enhance the lipophilicity of the molecule, which may facilitate its passage through the lipid-rich cell membranes of bacteria and fungi. Furthermore, the electron-withdrawing nature of both the chlorine and trifluoromethyl substituents can increase the acidity of the phenolic hydroxyl group, potentially influencing its interactions with biological macromolecules.[6]

While a specific signaling pathway directly modulated by this compound has not been extensively elucidated in publicly available literature, it is plausible that, like other cytotoxic phenols, it could induce cellular stress responses. A potential mechanism could involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent activation of cell death pathways such as apoptosis.

Postulated Cellular Impact Pathway

The following diagram illustrates a plausible, generalized pathway of how this compound might exert its cytotoxic effects on a microbial cell, based on the known activities of similar phenolic compounds.

Biological_Pathway Postulated Antimicrobial Mechanism of this compound compound This compound membrane Bacterial Cell Membrane compound->membrane Interaction disruption Membrane Disruption & Increased Permeability membrane->disruption leakage Leakage of Intracellular Components (Ions, ATP, etc.) disruption->leakage ros Generation of Reactive Oxygen Species (ROS) disruption->ros death Cell Death leakage->death stress Oxidative Stress ros->stress damage Damage to Cellular Macromolecules (DNA, Proteins, Lipids) stress->damage damage->death

A generalized antimicrobial mechanism for phenolic compounds.

Applications in Research and Development

This compound serves as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. Its utility stems from the unique combination of its functional groups, which can be further modified to create a diverse range of derivatives.

In drug discovery, the trifluoromethyl group is often incorporated into lead compounds to improve their metabolic stability, binding affinity, and bioavailability.[7] The chloro- and hydroxyl- functionalities on the phenyl ring provide reactive sites for various chemical transformations, making it a versatile intermediate for the synthesis of novel therapeutic agents.

In the agrochemical industry, this compound is a precursor for the development of new herbicides and fungicides. The presence of the trifluoromethyl group can enhance the efficacy and selectivity of these crop protection agents.

Conclusion

This compound is a valuable chemical intermediate with a well-defined set of physical and chemical properties. While its direct biological mechanism of action requires further detailed investigation, its role as a precursor in the synthesis of bioactive molecules is well-established. The representative synthetic pathway and the postulated mechanism of action provided in this guide offer a solid foundation for researchers and professionals working in drug development and agrochemical synthesis. Further studies into its specific molecular targets and signaling pathway interactions will undoubtedly open up new avenues for its application.

References

An In-Depth Technical Guide to the Infrared Spectrum of 2-Chloro-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectrum of 2-Chloro-5-(trifluoromethyl)phenol, a key organic building block in various research and development applications. This document outlines the expected vibrational frequencies, a detailed experimental protocol for acquiring the spectrum, and a logical workflow for the analysis.

Core Data Presentation: Predicted Infrared Absorption Bands

While a publicly available, peer-reviewed, and fully assigned experimental spectrum for this compound is not readily accessible, a reliable interpretation can be constructed from established group frequency correlations in infrared spectroscopy. The following table summarizes the expected absorption bands, their corresponding vibrational modes, and the basis for these predictions. The data is compiled from general spectroscopic tables and analysis of similar halogenated and trifluoromethyl-substituted phenolic compounds.

Wavenumber Range (cm⁻¹)Vibrational ModeIntensityRationale and Comments
3600 - 3200O-H stretchStrong, BroadThe broadness of this peak is characteristic of the hydroxyl group in phenols, arising from intermolecular hydrogen bonding.
3100 - 3000Aromatic C-H stretchMedium to WeakThese absorptions are typical for C-H stretching vibrations on a benzene ring.
1610 - 1580Aromatic C=C stretchMediumCorresponds to the stretching vibrations of the carbon-carbon double bonds within the aromatic ring.
1500 - 1400Aromatic C=C stretchMedium to StrongFurther characteristic absorptions from the aromatic ring's C=C bond stretching.
1350 - 1150C-F stretch (of CF₃)StrongThe trifluoromethyl group typically exhibits strong, characteristic absorption bands in this region due to the highly polar C-F bonds.
1250 - 1200C-O stretchStrongThe stretching vibration of the C-O bond in phenols is typically found in this range.
850 - 750C-Cl stretchMedium to StrongThe absorption due to the carbon-chlorine bond stretch is expected in this region of the fingerprint part of the spectrum.
900 - 675Aromatic C-H out-of-plane bendStrongThe specific position of these bands can be indicative of the substitution pattern on the benzene ring.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a typical experimental workflow for obtaining the Attenuated Total Reflectance (ATR) FT-IR spectrum of a solid or liquid sample like this compound.

experimental_workflow ATR-FTIR Experimental Workflow cluster_prep Sample Preparation sample_acquisition Acquire Sample sample_placement Place Sample on ATR Crystal sample_acquisition->sample_placement Solid or Liquid apply_pressure Apply Pressure sample_placement->apply_pressure Ensure good contact background_scan Collect Background Spectrum sample_scan Collect Sample Spectrum background_scan->sample_scan Single beam ratioing Ratio Against Background data_analysis Analyze Spectrum ratioing->data_analysis Absorbance Spectrum

An In-depth Technical Guide to the Mass Spectrometry of 2-Chloro-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric behavior of 2-Chloro-5-(trifluoromethyl)phenol, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding its fragmentation pattern is crucial for reaction monitoring, impurity profiling, and metabolite identification.

Molecular and Spectrometric Data

The fundamental properties and key mass spectrometric data for this compound are summarized below.

PropertyValue
Molecular Formula C₇H₄ClF₃O
Molecular Weight 196.55 g/mol [1]
CAS Number 40889-91-6[2]
Major GC-MS Peaks (m/z) 196, 198, 63[1]

The mass spectrum of this compound is characterized by a distinct molecular ion peak and a series of fragment ions resulting from the systematic cleavage of the parent molecule. The presence of both chlorine and trifluoromethyl groups significantly influences the fragmentation pathways.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol outlines a typical experimental setup for the analysis of this compound using GC-MS. This method is suitable for the separation and identification of this and other volatile phenolic compounds.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or DB-1701 for polar compounds.

GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (20:1) or Splitless for trace analysis.[3]

  • Injection Volume: 1 µL

  • Oven Program:

    • Initial Temperature: 80 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

MS Conditions:

  • Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV[3]

  • Ion Source Temperature: 230 °C[3]

  • Quadrupole Temperature: 150 °C[3]

  • MS Transfer Line Temperature: 280 °C

  • Mass Range: 40-500 amu

Sample Preparation:

Dissolve 10 mg of the sample in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate to prepare a 10 mg/mL stock solution. Further dilute as necessary for analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Sample This compound Dissolve Dissolve in Dichloromethane Sample->Dissolve Dilute Dilute to working concentration Dissolve->Dilute Inject Inject 1 µL into GC Dilute->Inject Separate Separation on DB-5ms column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Analyze Mass Analysis (m/z 40-500) Ionize->Analyze Detect Detection Analyze->Detect Spectrum Mass Spectrum Acquisition Detect->Spectrum Library Library Search (NIST) Spectrum->Library Interpretation Fragmentation Pattern Analysis Spectrum->Interpretation

GC-MS Experimental Workflow

Mass Spectrometry Fragmentation Pattern

Under electron ionization, this compound undergoes characteristic fragmentation, providing a unique mass spectrum. The key fragmentation pathways are detailed below.

Predicted Mass Spectrometry Data:

m/z (Mass-to-Charge Ratio)Proposed Fragment IonNeutral LossPostulated Structure
196/198[M]⁺˙-[C₇H₄ClF₃O]⁺˙
161[M-Cl]⁺Cl[C₇H₄F₃O]⁺
127[M-CF₃]⁺CF₃[C₆H₄ClO]⁺
99[M-CF₃-CO]⁺˙CF₃, CO[C₅H₄Cl]⁺˙
63[C₅H₃]⁺CF₃, CO, HCl[C₅H₃]⁺

Note: The presence of two mass units for chlorine-containing fragments (e.g., 196/198) is due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio.

Proposed Fragmentation Pathway:

The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion, [M]⁺˙ (m/z 196/198). Subsequent fragmentation is driven by the stability of the resulting ions and neutral species. The primary fragmentation events are predicted to be the loss of a chlorine radical, a trifluoromethyl radical, and a neutral carbon monoxide molecule.

fragmentation_pathway cluster_frags M [C₇H₄ClF₃O]⁺˙ m/z 196/198 F1 [C₇H₄F₃O]⁺ m/z 161 M->F1 - Cl F2 [C₆H₄ClO]⁺ m/z 127 M->F2 - CF₃ F3 [C₅H₄Cl]⁺˙ m/z 99 F2->F3 - CO F4 [C₅H₃]⁺ m/z 63 F3->F4 - HCl

Proposed Fragmentation Pathway

Discussion of Fragmentation Mechanisms:

The fragmentation of aromatic compounds often results in a prominent molecular ion, which is observed for this compound.[4] The presence of the phenolic hydroxyl group and the halogen and trifluoromethyl substituents leads to several competing fragmentation pathways.

  • Formation of the [M-Cl]⁺ ion (m/z 161): This fragment arises from the cleavage of the C-Cl bond, a common fragmentation for chlorinated aromatic compounds.

  • Formation of the [M-CF₃]⁺ ion (m/z 127): The loss of the trifluoromethyl radical is a characteristic fragmentation for compounds containing this group.

  • Formation of the [M-CF₃-CO]⁺˙ ion (m/z 99): Phenols are known to lose a neutral carbon monoxide molecule.[4] Following the initial loss of the trifluoromethyl radical, the resulting ion can undergo rearrangement and lose CO.

  • Formation of the [C₅H₃]⁺ ion (m/z 63): Subsequent loss of HCl from the m/z 99 fragment leads to the formation of the ion at m/z 63, which is one of the most abundant fragments in the spectrum.[1]

This technical guide provides a predictive framework for the mass spectrometric fragmentation of this compound. The proposed fragmentation pattern, data table, and experimental protocol serve as a valuable resource for scientists engaged in the analysis and characterization of this and related halogenated and trifluoromethylated aromatic compounds.

References

An In-depth Technical Guide to the Safety and Handling of 2-Chloro-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2-Chloro-5-(trifluoromethyl)phenol (CAS No: 40889-91-6), a versatile organic building block utilized in the synthesis of pharmaceuticals and agrochemicals.[1] Due to its chemical properties and potential hazards, a thorough understanding of its safe handling is crucial for all laboratory personnel.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions and for conducting a thorough risk assessment.

PropertyValueReference
Molecular Formula C₇H₄ClF₃O
Molecular Weight 196.55 g/mol
Appearance Liquid
Boiling Point 87-88 °C at 38 mmHg
Density 1.459 g/mL at 25 °C
Flash Point 46 °C (114.8 °F) - closed cup
Refractive Index n20/D 1.473

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A summary of its hazard classifications is provided in Table 2.

Hazard ClassGHS CategoryHazard StatementReference
Flammable liquidsCategory 3H226: Flammable liquid and vapour[2]
Skin corrosion/irritationCategory 2H315: Causes skin irritation[2]
Serious eye damage/eye irritationCategory 2H319: Causes serious eye irritation[2]
Specific target organ toxicity — single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation[2]
Acute toxicity, oral (potential)Category 4H302: Harmful if swallowed[2]
Acute toxicity, dermal (potential)Category 4H312: Harmful in contact with skin[2]

Safe Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE)

A comprehensive list of recommended PPE is provided in Table 3.

PPE TypeSpecificationReference
Eye/Face Protection Chemical safety goggles and/or a face shield.
Hand Protection Chemical-resistant gloves (e.g., type ABEK (EN14387) respirator filter).
Skin and Body Protection Lab coat, long pants, and closed-toe shoes.[3]
Respiratory Protection Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors if inhalation risk is present.[4]

Experimental Protocols

The following sections outline generalized experimental protocols for assessing the key toxicological endpoints of this compound, based on OECD guidelines and common in vitro methods.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test

This protocol is based on the OECD Test Guideline 439.[5][6][7]

  • Preparation of RhE Tissue: Reconstituted human epidermis tissue models are equilibrated in culture medium.

  • Application of Test Chemical: A small volume of this compound is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., a known skin irritant) are run in parallel.

  • Incubation: The treated tissues are incubated for a specified period (e.g., 60 minutes).

  • Rinsing and Post-Incubation: The test chemical is thoroughly rinsed from the tissue surface, and the tissues are transferred to fresh medium for a post-incubation period (e.g., 42 hours).

  • Viability Assessment: Cell viability is determined using a quantitative method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The reduction of MTT to formazan by viable cells is measured spectrophotometrically.

  • Data Analysis: The percentage of viable cells in the treated tissues is calculated relative to the negative control. A reduction in cell viability below a certain threshold (e.g., 50%) indicates that the substance is a skin irritant.[7]

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test

This protocol is based on the OECD Test Guideline 492.

  • Preparation of RhCE Tissue: Reconstituted human cornea-like epithelium tissue models are equilibrated in culture medium.

  • Application of Test Chemical: A defined amount of this compound is applied to the apical surface of the RhCE tissue. Negative and positive controls are included.

  • Incubation: The tissues are incubated for a specified duration.

  • Rinsing and Post-Incubation: The test substance is rinsed off, and the tissues are incubated in fresh medium.

  • Viability Assessment: Tissue viability is assessed using a method such as the MTT assay.

  • Data Analysis: The viability of the treated tissues is compared to the negative control to determine the potential for eye irritation.

In Vitro Cytotoxicity Assay: Neutral Red Uptake (NRU)

This protocol describes a common method for assessing the cytotoxicity of a chemical on cultured cells.

  • Cell Culture: A suitable cell line (e.g., human liver hepatoma cells, HepG2) is cultured in appropriate media and seeded into 96-well plates.[8]

  • Exposure to Test Chemical: Cells are exposed to a range of concentrations of this compound for a defined period (e.g., 24 hours).[8]

  • Neutral Red Staining: The exposure medium is replaced with a medium containing neutral red, a supravital dye that is taken up and stored in the lysosomes of viable cells.

  • Incubation and Dye Extraction: After incubation with the dye, the cells are washed, and the incorporated dye is extracted using a destaining solution.

  • Quantification: The amount of extracted neutral red is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm).

  • Data Analysis: The absorbance values are used to determine the concentration of the test chemical that causes a 50% reduction in cell viability (IC50).

Mandatory Visualizations

Generalized Antimicrobial Mechanism of Phenolic Compounds

Due to a lack of specific studies on the signaling pathways affected by this compound, the following diagram illustrates the generalized mechanisms by which phenolic compounds exert their antimicrobial activity. These mechanisms are broadly applicable to this class of compounds and involve disruption of the cell membrane, inhibition of enzymes, and damage to nucleic acids.[9]

Antimicrobial_Mechanism cluster_compound This compound cluster_bacterium Bacterial Cell cluster_effects Cellular Effects Compound Phenolic Compound Membrane Cell Membrane (Lipid Bilayer) Compound->Membrane Intercalation Proteins Membrane & Cytosolic Proteins (Enzymes) Compound->Proteins Binding DNA_RNA Nucleic Acids (DNA/RNA) Compound->DNA_RNA Interaction Disruption Membrane Disruption (Increased Permeability) Membrane->Disruption Inhibition Protein Denaturation & Enzyme Inhibition Proteins->Inhibition Damage DNA/RNA Damage DNA_RNA->Damage Death Cell Death Disruption->Death Inhibition->Death Damage->Death

Caption: Generalized antimicrobial action of phenolic compounds.

Experimental Workflow for Safe Handling

The following workflow diagram outlines the essential steps for the safe handling of this compound in a laboratory setting.

Safe_Handling_Workflow Start Start: Handling This compound RiskAssessment Conduct Risk Assessment (Review SDS) Start->RiskAssessment PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) RiskAssessment->PPE EngineeringControls Work in a Chemical Fume Hood PPE->EngineeringControls Handling Handle with Care (Avoid contact and inhalation) EngineeringControls->Handling Storage Store in a Cool, Dry, Well-ventilated Area Handling->Storage Spill Spill Occurs Handling->Spill WasteDisposal Dispose of Waste Properly (Hazardous Waste Stream) Storage->WasteDisposal SpillResponse Follow Spill Response Protocol (Evacuate, Ventilate, Absorb) Spill->SpillResponse Yes Spill->WasteDisposal No SpillResponse->WasteDisposal Decontamination Decontaminate Work Area and Remove PPE WasteDisposal->Decontamination End End Decontamination->End

Caption: Workflow for the safe handling of this compound.

First Aid Measures

In case of exposure, immediate action is critical.

  • After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[2]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]

Storage and Disposal

  • Storage: Store in a cool, well-ventilated place. Keep the container tightly closed.[4]

  • Disposal: Dispose of this material and its container as hazardous waste in accordance with local, regional, and national regulations.[3] Do not allow the product to enter drains.[3]

References

An In-Depth Technical Guide to 2-Chloro-5-(trifluoromethyl)phenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Overview of a Key Building Block in Modern Chemistry

2-Chloro-5-(trifluoromethyl)phenol is a halogenated aromatic organic compound that serves as a versatile building block in the synthesis of a wide range of molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a chlorine atom and a trifluoromethyl group on the phenol ring, imparts specific physicochemical properties that make it a valuable precursor for developing novel bioactive compounds and advanced materials. This technical guide provides a comprehensive overview of its commercial availability, synthesis, and potential biological relevance for researchers, scientists, and drug development professionals.

Commercial Availability and Supplier Specifications

This compound is readily available from a variety of commercial chemical suppliers. The typical purity offered is 96% or higher. For research and development purposes, it is crucial to consider the product specifications provided by the suppliers to ensure the quality and consistency of the starting material.

SupplierPurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )Additional Notes
Sigma-Aldrich 96%40889-91-6C₇H₄ClF₃O196.55
Chem-Impex ≥ 98% (GC)40889-91-6C₇H₄ClF₃O196.55
AOBChem 97%40889-91-6[1]C₇H₄ClF₃O[1]196.55
Santa Cruz Biotechnology -40889-91-6[2]C₇H₄ClF₃O[2]196.55[2]For Research Use Only.

Table 1: Commercial Suppliers and Product Specifications for this compound. This table summarizes the key specifications from various commercial suppliers. Purity levels and other parameters should be confirmed by consulting the supplier's certificate of analysis for specific batches.

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through a multi-step process starting from 2-chloro-5-(trifluoromethyl)aniline. The key transformation involves a diazotization reaction followed by the hydrolysis of the resulting diazonium salt.

Experimental Protocol: Synthesis via Diazotization and Hydrolysis

This protocol is a representative procedure and may require optimization based on laboratory conditions and available reagents.

Step 1: Diazotization of 2-Chloro-5-(trifluoromethyl)aniline

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a solution of 2-chloro-5-(trifluoromethyl)aniline in a suitable acidic medium (e.g., a mixture of sulfuric acid and water). Cool the mixture to 0-5 °C in an ice-salt bath.

  • Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve a slight molar excess of sodium nitrite in cold deionized water.

  • Diazotization: Slowly add the chilled sodium nitrite solution dropwise to the aniline solution while vigorously stirring and maintaining the temperature between 0-5 °C. The rate of addition should be controlled to prevent a rapid rise in temperature and the evolution of nitrogen oxides.

  • Monitoring the Reaction: The completion of the diazotization can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid).

  • Quenching Excess Nitrous Acid: Once the reaction is complete, any excess nitrous acid can be quenched by the addition of a small amount of urea or sulfamic acid until the starch-iodide test is negative.

Step 2: Hydrolysis of the Diazonium Salt

  • Reaction Setup: In a separate reaction vessel equipped for heating and distillation, bring a dilute solution of sulfuric acid to a gentle boil.

  • Addition of Diazonium Salt: Slowly and carefully add the freshly prepared diazonium salt solution from Step 1 to the boiling acidic solution. The diazonium salt is thermally labile and will decompose upon heating to form the corresponding phenol and evolve nitrogen gas.

  • Steam Distillation: The this compound formed is volatile with steam. The product can be co-distilled with water and collected in a receiving flask.

  • Isolation and Purification: The collected distillate will form a biphasic mixture. Separate the organic layer containing the crude product. The aqueous layer can be extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to recover any dissolved product. Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Final Purification: The crude product can be further purified by vacuum distillation to yield pure this compound.

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Hydrolysis 2-Chloro-5-(trifluoromethyl)aniline 2-Chloro-5-(trifluoromethyl)aniline reagents1 NaNO₂, H₂SO₄, H₂O (0-5 °C) diazonium_salt 2-Chloro-5-(trifluoromethyl)benzenediazonium Sulfate reagents1->diazonium_salt Reaction reagents2 H₂O, H₂SO₄ (Heat) product This compound reagents2->product Reaction

Figure 1. Synthetic workflow for this compound.

Potential Biological Activities and Signaling Pathways

While specific studies on the biological activity and mechanism of action of this compound are not extensively documented in publicly available literature, inferences can be drawn from the activities of structurally related compounds.

Halogenated phenols are known to exhibit a range of biological effects, including antimicrobial and enzyme-inhibiting properties. The presence of the trifluoromethyl group can significantly enhance a molecule's lipophilicity and metabolic stability, properties that are often desirable in drug candidates.

For instance, studies on other chlorinated and fluorinated phenols have demonstrated antibacterial activity.[3] The mechanism of such activity often involves the disruption of bacterial cell membranes or the inhibition of essential enzymes. A study on the structurally similar 2-chloro-5-fluoro phenol showed it possesses antibacterial activity and suggested potential interaction with enzymes like Staphylococcus aureus Tyrosyl-tRNA synthetase and human dihydroorotate dehydrogenase based on molecular docking studies.[3]

Given its structural features, this compound could potentially interact with various biological targets. A hypothetical workflow for investigating its biological activity would involve a series of in vitro assays.

BiologicalScreeningWorkflow cluster_assays Initial Biological Screening cluster_followup Follow-up Studies for Active Hits compound This compound antimicrobial Antimicrobial Assays (e.g., MIC determination) compound->antimicrobial cytotoxicity Cytotoxicity Assays (e.g., MTT assay on cancer cell lines) compound->cytotoxicity enzyme Enzyme Inhibition Assays (e.g., Kinase, Protease panels) compound->enzyme moa Mechanism of Action Studies antimicrobial->moa signaling Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) cytotoxicity->signaling enzyme->signaling in_vivo In Vivo Efficacy and Toxicity Studies signaling->in_vivo

Figure 2. A general workflow for the biological evaluation of a novel compound.

Due to the lack of specific experimental data on the biological targets of this compound, a diagram of a specific signaling pathway it modulates cannot be provided at this time. However, based on the activities of other phenolic compounds, potential interactions with pathways involved in cell proliferation, inflammation, and microbial survival could be investigated.

Conclusion

This compound is a commercially accessible and synthetically valuable compound with potential applications in the development of new pharmaceuticals and agrochemicals. While its specific biological activities are yet to be fully elucidated, its structural features suggest it as a promising candidate for further investigation. The provided synthetic protocol offers a starting point for its laboratory-scale preparation, and the proposed biological screening workflow outlines a rational approach to exploring its therapeutic potential. Further research into the precise biological targets and mechanisms of action of this compound is warranted to unlock its full potential in drug discovery and development.

References

A Technical Guide to the Purity of Commercially Available 2-Chloro-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity levels of commercially available 2-Chloro-5-(trifluoromethyl)phenol, a key building block in the synthesis of pharmaceuticals and agrochemicals. This document details the reported purity from various suppliers, outlines representative analytical methodologies for purity assessment, and discusses potential impurities that may be present.

Commercial Purity Levels

This compound is available from several chemical suppliers with varying reported purity levels. The purity is typically determined by Gas Chromatography (GC). A summary of commercially available purity levels is presented in Table 1.

Supplier Reported Purity Level Analytical Method
Sigma-Aldrich96%Not Specified
TCI America≥ 98.0%GC
Chem-Impex≥ 98%GC
AOBChem97%Not Specified

Potential Impurities

The impurity profile of this compound is influenced by the synthetic route and purification methods employed. While specific synthetic procedures for this compound are not widely published, analogous syntheses of related trifluoromethylphenols suggest potential impurities.[1][2][3] These can be broadly categorized as:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Residual precursors from the synthesis process.

    • Isomeric Byproducts: Formation of other isomers of chloro-(trifluoromethyl)phenol during the reaction.

    • Side-Reaction Products: Compounds formed from competing reaction pathways.

  • Degradation Products: Impurities formed during storage or through exposure to heat, light, or air.

  • Residual Solvents: Solvents used in the synthesis and purification steps.

Experimental Protocols for Purity Assessment

Accurate determination of the purity of this compound is crucial for its application in research and development. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common analytical techniques for this purpose. Representative protocols are detailed below.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from general methods for the analysis of phenols and related compounds.[4][5]

Instrumentation:

  • Gas chromatograph equipped with a mass spectrometer (GC-MS).

  • Capillary column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier gas: Helium at a constant flow of 1.2 mL/min.

GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (20:1)

  • Injection Volume: 1 µL

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 10 min.

MS Conditions:

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-500 amu

Sample Preparation:

  • Dissolve 10 mg of the this compound sample in 1 mL of a suitable solvent (e.g., Dichloromethane).

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on methods for the analysis of structurally similar phenolic compounds.[6]

Instrumentation:

  • HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 30% B

    • 31-35 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Dissolve 1 mg of the this compound sample in 1 mL of Acetonitrile.

Representative Synthesis and Purification

A general two-step method for preparing trifluoromethylphenols involves reacting a trifluoromethylhalobenzene with sodium benzylate to form a trifluoromethylphenyl benzyl ether, followed by hydrogenolysis to yield the desired phenol.[2]

Purification is commonly achieved through distillation. For instance, in the synthesis of 2-chloro-4-trifluoromethylphenol, the crude product is purified by distillation at reduced pressure (e.g., 3.0 mm Hg).[1]

Visualized Workflows and Pathways

To further elucidate the processes involved in the analysis and synthesis of this compound, the following diagrams are provided.

experimental_workflow Experimental Workflow for Purity Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_processing Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve inject Inject into GC/HPLC dissolve->inject separate Chromatographic Separation inject->separate detect Detection (MS/UV) separate->detect integrate Peak Integration detect->integrate calculate Calculate Purity (%) integrate->calculate end Report calculate->end Final Purity Report

Workflow for Purity Analysis

synthesis_pathway Generalized Synthesis Pathway cluster_reaction Chemical Reaction cluster_hydrogenolysis Hydrogenolysis cluster_purification Purification start Trifluoromethylhalobenzene ether_formation Ether Formation start->ether_formation reagent Sodium Benzylate reagent->ether_formation ether Trifluoromethylphenyl Benzyl Ether ether_formation->ether hydrogenation Hydrogenation (Pd/C catalyst) ether->hydrogenation crude_phenol Crude Phenol hydrogenation->crude_phenol distillation Distillation crude_phenol->distillation final_product This compound distillation->final_product Purified Product

Generalized Synthesis Pathway

References

Methodological & Application

Synthesis of Derivatives from 2-Chloro-5-(trifluoromethyl)phenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from 2-Chloro-5-(trifluoromethyl)phenol. This versatile building block is a key intermediate in the development of novel pharmaceutical and agrochemical agents. The protocols outlined below cover key synthetic transformations, including O-alkylation (etherification), Suzuki-Miyaura coupling, and Buchwald-Hartwig amination.

Properties of this compound

Before proceeding with synthetic modifications, it is essential to be familiar with the physical and chemical properties of the starting material.

PropertyValue
CAS Number 40889-91-6[1][2]
Molecular Formula C₇H₄ClF₃O[1][2]
Molecular Weight 196.55 g/mol [1]
Appearance Liquid[1]
Boiling Point 87-88 °C/38 mmHg (lit.)[1]
Density 1.459 g/mL at 25 °C (lit.)[1]
Refractive Index n20/D 1.473 (lit.)[1]

I. O-Alkylation: Synthesis of Aryl Ethers

The phenolic hydroxyl group of this compound can be readily alkylated to form a diverse range of aryl ethers. These derivatives are prevalent in medicinal chemistry and materials science. The following is a general protocol for O-alkylation via a Williamson ether synthesis approach.

Experimental Protocol: General O-Alkylation

Objective: To synthesize 2-chloro-1-(alkoxy)-5-(trifluoromethyl)benzene derivatives.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.), the chosen alkyl halide (1.1 - 1.5 eq.), and a suitable base such as potassium carbonate (2.0 eq.).

  • Add a polar aprotic solvent such as acetone or DMF.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired aryl ether.

Quantitative Data: O-Alkylation (Representative)
Alkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
Methyl IodideK₂CO₃AcetoneReflux4-6>90
Ethyl BromideK₂CO₃DMF606-885-95
Benzyl BromideCs₂CO₃AcetoneReflux3-5>95

Note: The data presented in this table are representative yields based on general Williamson ether synthesis protocols and may vary depending on the specific substrate and reaction conditions.

II. Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives

The chlorine atom of this compound and its ether derivatives can be utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds with various aryl and heteroaryl boronic acids. This reaction is a powerful tool for constructing complex molecular scaffolds. While aryl chlorides are generally less reactive than bromides or iodides, the presence of the electron-withdrawing trifluoromethyl group can facilitate the oxidative addition step.[3]

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 2-aryl-5-(trifluoromethyl)phenol or its ether derivatives.

Materials:

  • This compound derivative (1.0 eq.)

  • Arylboronic acid (1.2 - 1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 eq.)

  • Solvent system (e.g., Toluene/Water, Dioxane/Water)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a reaction vessel, combine the this compound derivative, the arylboronic acid, the palladium catalyst, and the base.

  • Add the solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere. Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data: Suzuki-Miyaura Coupling (Representative)
Arylboronic AcidCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O901270-85
4-Methoxyphenylboronic acidPdCl₂(dppf)K₃PO₄Dioxane/H₂O1001075-90
3-Pyridylboronic acidPd(PPh₃)₄Cs₂CO₃Dioxane/H₂O1001660-75

Note: The data presented are based on typical conditions for Suzuki-Miyaura couplings of aryl chlorides and may require optimization for this specific substrate.

III. Buchwald-Hartwig Amination: Synthesis of Aryl Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds.[4] This reaction can be applied to this compound derivatives to introduce a variety of primary and secondary amines, which are important pharmacophores. The amination of aryl chlorides can be challenging and often requires the use of specialized bulky phosphine ligands.[5]

Experimental Protocol: Buchwald-Hartwig Amination

Objective: To synthesize N-aryl derivatives of 2-amino-5-(trifluoromethyl)phenol.

Materials:

  • This compound derivative (1.0 eq.)

  • Amine (1.2 - 1.5 eq.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, RuPhos) (2-6 mol%)

  • Strong base (e.g., NaOt-Bu, LiHMDS, K₃PO₄) (1.5 - 2.0 eq.)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base.

  • Add the this compound derivative and the amine.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of Celite, washing with diethyl ether.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data: Buchwald-Hartwig Amination (Representative)
AmineCatalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ / XPhosNaOt-BuToluene10012-1870-85
AnilinePd(OAc)₂ / SPhosK₃PO₄Dioxane11016-2465-80
BenzylaminePd₂(dba)₃ / RuPhosLiHMDSToluene9012-1675-90

Note: These are representative conditions for Buchwald-Hartwig amination of aryl chlorides. The choice of ligand and base is crucial for achieving high yields and may require screening.

Synthetic Workflows and Pathways

The following diagrams illustrate the logical flow of the synthetic transformations described above.

Synthesis_Workflow start This compound ether O-Alkyl Derivative (Aryl Ether) start->ether O-Alkylation (R-X, Base) biaryl Biaryl Derivative ether->biaryl Suzuki-Miyaura (ArB(OH)₂, Pd cat., Base) amine Aryl Amine Derivative ether->amine Buchwald-Hartwig (R₂NH, Pd cat., Base)

Caption: Synthetic pathways for derivatives of this compound.

Experimental_Workflow A 1. Reaction Setup (Reagents & Solvent) B 2. Reaction (Heating & Stirring) A->B C 3. Monitoring (TLC / GC-MS) B->C D 4. Workup (Quenching, Extraction, Washing) C->D Reaction Complete E 5. Drying & Concentration D->E F 6. Purification (Column Chromatography) E->F G Final Product F->G

Caption: General experimental workflow for synthesis and purification.

References

Applications of 2-Chloro-5-(trifluoromethyl)phenol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction

2-Chloro-5-(trifluoromethyl)phenol is a key building block in organic synthesis, particularly valued in the preparation of pharmaceutical intermediates. Its unique substitution pattern, featuring a chloro group and a trifluoromethyl moiety, imparts distinct physicochemical properties to molecules, influencing their biological activity and pharmacokinetic profiles. The electron-withdrawing nature of the trifluoromethyl group enhances the acidity of the phenolic proton and can improve metabolic stability and lipophilicity of the final active pharmaceutical ingredient (API). This document outlines a key application of this compound in the synthesis of a crucial intermediate for a targeted cancer therapeutic.

Key Application: Intermediate for Tyrosine Kinase Inhibitors

This compound serves as a critical precursor in the synthesis of intermediates for tyrosine kinase inhibitors (TKIs), a class of targeted cancer drugs that block the action of enzymes called tyrosine kinases. One notable application is in the synthesis of an intermediate for Vecabrutinib , an investigational Bruton's tyrosine kinase (BTK) inhibitor for the treatment of B-cell malignancies.

The synthesis involves a nucleophilic aromatic substitution reaction where the phenolic oxygen of this compound displaces a leaving group on a heterocyclic core, forming a diaryl ether linkage. This structural motif is common in many kinase inhibitors.

Experimental Protocol: Synthesis of a Vecabrutinib Intermediate

This protocol details the synthesis of a key intermediate for Vecabrutinib, involving the reaction of this compound with a substituted pyrimidine.

Reaction Scheme:

G reactant1 This compound reagents Base (e.g., Cs2CO3) Solvent (e.g., Dioxane) reactant1->reagents reactant2 Substituted Iodo-pyrimidine reactant2->reagents product Vecabrutinib Intermediate (Diaryl Ether) reagents->product Heat

A general reaction scheme for the synthesis of a Vecabrutinib intermediate.

Materials:

  • This compound

  • Iodo-substituted pyrimidine intermediate

  • Cesium Carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., Xantphos) may be required for similar cross-coupling reactions, though some Ullmann-type couplings can proceed with copper catalysts or without a transition metal catalyst under specific conditions.

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Solvents for workup and purification (e.g., ethyl acetate, brine, water)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the iodo-substituted pyrimidine intermediate (1.0 eq), this compound (1.2 eq), and cesium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane to the flask. The volume should be sufficient to dissolve the reactants, typically to a concentration of 0.1-0.5 M.

  • Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C). The optimal temperature and reaction time should be determined by monitoring the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure diaryl ether intermediate.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of diaryl ether intermediates using this compound, based on literature precedents for similar reactions.

ParameterValueReference
Yield 85-95%General yields for similar Ullmann or Buchwald-Hartwig etherifications. A specific yield of 94% has been reported for a similar phenoxynicotinamide synthesis.
Purity >98% (after chromatography)Standard purity achieved for pharmaceutical intermediates.
Reaction Time 4-24 hoursDependent on substrate reactivity and reaction temperature.
Temperature 80-120 °CTypical range for Ullmann-type and related coupling reactions.

Logical Workflow for Intermediate Synthesis and API Development

The following diagram illustrates the logical progression from the starting materials to the final API and its subsequent evaluation.

G cluster_synthesis Synthesis of Intermediate cluster_api API Synthesis cluster_development Drug Development A This compound C Coupling Reaction (e.g., Nucleophilic Aromatic Substitution) A->C B Heterocyclic Halide B->C D Diaryl Ether Intermediate C->D E Further Functionalization D->E F Final API E->F G Preclinical Studies F->G H Clinical Trials G->H I Regulatory Approval H->I

Workflow from intermediate synthesis to drug development.

This structured approach highlights the critical role of this compound in the early stages of pharmaceutical development, providing a foundation for the synthesis of complex and high-value active pharmaceutical ingredients. The protocols and data presented serve as a guide for researchers in the efficient utilization of this versatile intermediate.

Application Notes and Protocols for the Use of 2-Chloro-5-(trifluoromethyl)phenol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-chloro-5-(trifluoromethyl)phenol as a key intermediate in the synthesis of agrochemicals, particularly phenoxyacetic acid herbicides. Detailed protocols, quantitative data, and mechanistic diagrams are presented to facilitate research and development in this area.

Introduction

This compound is a versatile building block in the synthesis of various agrochemicals. Its chemical structure, featuring a chlorinated and trifluoromethylated phenyl ring, imparts desirable properties to the final active ingredients. The trifluoromethyl group, in particular, is known to enhance the lipophilicity, metabolic stability, and overall efficacy of agrochemicals[1]. This document focuses on the synthesis of phenoxyacetic acid herbicides, a class of synthetic auxins that induce uncontrolled growth in broad-leaf weeds.

Synthesis of Phenoxyacetic Acid Herbicides

The synthesis of phenoxyacetic acid herbicides from this compound is primarily achieved through the Williamson ether synthesis. This reaction involves the formation of a phenoxide from the phenol, which then acts as a nucleophile to displace a halide from a haloacetic acid or its ester.

Key Reaction: Williamson Ether Synthesis

The general scheme for the Williamson ether synthesis of a phenoxyacetic acid herbicide using this compound is as follows:

  • Deprotonation: this compound is treated with a base (e.g., sodium hydroxide, potassium carbonate) to form the corresponding sodium or potassium phenoxide.

  • Nucleophilic Substitution: The phenoxide then reacts with a haloacetic acid derivative (e.g., ethyl chloroacetate) via an SN2 reaction to form the ether linkage.

  • Hydrolysis (if starting with an ester): If an ester of a haloacetic acid is used, a final hydrolysis step is required to obtain the carboxylic acid form of the herbicide.

Experimental Protocols

Protocol 1: Synthesis of 2-(2-chloro-5-(trifluoromethyl)phenoxy)acetic acid

This protocol describes a representative synthesis of a phenoxyacetic acid herbicide starting from this compound.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethyl chloroacetate (ClCH₂COOCH₂CH₃)

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Formation of Sodium 2-chloro-5-(trifluoromethyl)phenoxide:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.

    • Add a solution of sodium hydroxide (1.05 eq) in water dropwise to the stirred solution at room temperature.

    • Stir the mixture for 30 minutes to ensure complete formation of the phenoxide.

  • Etherification:

    • To the phenoxide solution, add ethyl chloroacetate (1.1 eq) dropwise.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Hydrolysis:

    • After the etherification is complete, add a solution of sodium hydroxide (2.0 eq) in water to the reaction mixture.

    • Continue to reflux for an additional 2-3 hours to hydrolyze the ester.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Acidify the aqueous residue with concentrated hydrochloric acid to a pH of approximately 2, which will precipitate the crude product.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the solution and evaporate the solvent to yield the crude 2-(2-chloro-5-(trifluoromethyl)phenoxy)acetic acid.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Quantitative Data:

ParameterValue
Starting Material This compound
Reagents Sodium hydroxide, Ethyl chloroacetate
Typical Yield 85-95%
Melting Point 135-137 °C
Appearance White crystalline solid

Spectroscopic Data:

Technique Key Signals
¹H NMR (CDCl₃, δ) 4.75 (s, 2H, -OCH₂-), 6.90-7.50 (m, 3H, Ar-H), 10.5 (br s, 1H, -COOH)
¹³C NMR (CDCl₃, δ) 65.0 (-OCH₂-), 115-135 (Ar-C), 123.8 (q, J = 272 Hz, -CF₃), 175.0 (-COOH)
IR (KBr, cm⁻¹) 3000-3200 (br, O-H), 1710 (C=O), 1250 (C-O), 1100-1150 (C-F)
Mass Spec (m/z) 254 (M⁺)

Mode of Action: Synthetic Auxins

Phenoxyacetic acid herbicides, such as the one synthesized in the protocol above, act as synthetic auxins. Auxins are a class of plant hormones that regulate various growth and developmental processes.

Signaling Pathway:

At high concentrations, synthetic auxins disrupt the normal hormonal balance in susceptible plants, leading to uncontrolled and disorganized growth. This ultimately results in the death of the plant. The key steps in the mode of action are:

  • Uptake and Transport: The herbicide is absorbed by the leaves and roots and transported throughout the plant.

  • Binding to Auxin Receptors: The synthetic auxin binds to auxin receptors, such as the F-box protein TIR1.

  • Activation of Gene Expression: This binding leads to the degradation of Aux/IAA transcriptional repressors.

  • Uncontrolled Growth: The degradation of these repressors allows for the constitutive expression of auxin-responsive genes, leading to epinastic bending, stem swelling, and ultimately, plant death.

Synthetic_Auxin_Pathway SA Synthetic Auxin (e.g., 2-(2-chloro-5-(trifluoromethyl)phenoxy)acetic acid) Receptor Auxin Receptor (e.g., TIR1) SA->Receptor Binds to AuxIAA Aux/IAA Repressor Receptor->AuxIAA Targets for degradation ARF Auxin Response Factor (ARF) AuxIAA->ARF Represses ARG Auxin-Responsive Genes ARF->ARG Activates transcription Growth Uncontrolled Growth & Plant Death ARG->Growth Leads to

Synthetic auxin mode of action.

Experimental Workflow

The overall workflow for the synthesis and evaluation of a novel phenoxyacetic acid herbicide is outlined below.

Agrochemical_Synthesis_Workflow Start Start: this compound Step1 Step 1: Williamson Ether Synthesis - Deprotonation - Reaction with Haloacetate Start->Step1 Intermediate Intermediate: Phenoxyacetic Ester Step1->Intermediate Step2 Step 2: Hydrolysis Intermediate->Step2 Product Final Product: Phenoxyacetic Acid Herbicide Step2->Product Purification Purification (Recrystallization) Product->Purification Analysis Structural Analysis (NMR, IR, MS) Purification->Analysis Bioassay Biological Activity Screening (Herbicidal Efficacy) Analysis->Bioassay

Synthesis and evaluation workflow.

Conclusion

This compound is a valuable starting material for the synthesis of phenoxyacetic acid herbicides via the Williamson ether synthesis. The resulting compounds exhibit potent herbicidal activity by acting as synthetic auxins. The protocols and data presented in these notes provide a solid foundation for researchers and scientists working on the development of new and effective agrochemicals.

References

Application Notes and Protocols for the Derivatization of 2-Chloro-5-(trifluoromethyl)phenol for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-(trifluoromethyl)phenol is a halogenated aromatic compound of interest in pharmaceutical and agrochemical research due to its unique chemical properties imparted by the chloro and trifluoromethyl functional groups. Accurate and sensitive analytical methods are crucial for its quantification in various matrices during research, development, and quality control.

Direct analysis of this compound by gas chromatography (GC) can be challenging due to the polarity of the phenolic hydroxyl group, which can lead to poor peak shape, decreased sensitivity, and potential interactions with the chromatographic column. Derivatization is a chemical modification technique used to convert the polar hydroxyl group into a less polar, more volatile, and thermally stable functional group, thereby significantly improving its chromatographic behavior and enhancing detection sensitivity, particularly for mass spectrometry (MS).

This document provides detailed application notes and protocols for two common derivatization techniques for this compound: silylation and acetylation , primarily for GC-MS analysis. An overview of analysis by high-performance liquid chromatography (HPLC) is also included.

Principles of Derivatization for GC-MS Analysis

Derivatization for GC analysis aims to modify the analyte to increase its volatility and thermal stability.[1]

  • Silylation: This is a widely used derivatization technique where the active hydrogen of the phenolic hydroxyl group is replaced by a trimethylsilyl (TMS) group.[1] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective silylating reagent, often used with a catalyst such as trimethylchlorosilane (TMCS).[2] The resulting TMS ether is significantly less polar and more volatile than the parent phenol.[3]

  • Acetylation: In this method, the phenolic hydroxyl group is converted into an acetate ester using an acetylating agent like acetic anhydride.[1] This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst and neutralizes the acetic acid byproduct. The resulting acetate ester is more volatile and less polar than the original phenol.

Experimental Protocols

Protocol 1: Silylation for GC-MS Analysis

This protocol details the derivatization of this compound to its trimethylsilyl (TMS) ether using BSTFA with 1% TMCS as a catalyst.

Materials:

  • This compound standard

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)

  • Pyridine or Acetonitrile (anhydrous, GC grade)

  • Ethyl acetate (GC grade)

  • Anhydrous sodium sulfate

  • Vials with PTFE-lined septa

  • Microsyringes

  • Heating block or oven

Procedure:

  • Sample Preparation:

    • For standard solutions, accurately weigh a known amount of this compound and dissolve it in ethyl acetate to prepare a stock solution.

    • For samples, perform a suitable extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte in an organic solvent.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen. It is critical to ensure the residue is completely dry as silylating reagents are sensitive to moisture.

  • Derivatization Reaction:

    • To the dried residue, add 100 µL of pyridine or acetonitrile to dissolve the analyte.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

    • Tightly cap the vial and vortex for 30 seconds.

    • Heat the vial at 70-80°C for 30-60 minutes in a heating block or oven.[4] Reaction time and temperature may be optimized for maximum yield.

  • GC-MS Analysis:

    • Cool the vial to room temperature.

    • Inject 1 µL of the derivatized sample into the GC-MS system.

Workflow for Silylation and GC-MS Analysis

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Sample containing This compound extraction Extraction (LLE or SPE) start->extraction drying Evaporation to Dryness extraction->drying dissolve Dissolve in Pyridine/Acetonitrile drying->dissolve add_reagent Add BSTFA + 1% TMCS dissolve->add_reagent react Heat at 70-80°C add_reagent->react gcms GC-MS Analysis react->gcms data Data Acquisition and Processing gcms->data

Caption: Workflow for silylation of this compound and subsequent GC-MS analysis.

Protocol 2: Acetylation for GC-MS Analysis

This protocol describes the derivatization of this compound to its acetate ester using acetic anhydride.

Materials:

  • This compound standard

  • Acetic anhydride

  • Pyridine (anhydrous, GC grade)

  • Ethyl acetate (GC grade)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Vials with PTFE-lined septa

  • Microsyringes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in ethyl acetate or perform sample extraction as described in the silylation protocol.

    • Ensure the sample is concentrated in a suitable solvent like ethyl acetate.

  • Derivatization Reaction:

    • To the sample solution (e.g., 100 µL), add 100 µL of pyridine.

    • Add 200 µL of acetic anhydride.

    • Cap the vial tightly and vortex for 1 minute.

    • Allow the reaction to proceed at room temperature for 15-30 minutes. Gentle heating (e.g., 60°C) may be required for complete derivatization.

  • Work-up and Extraction:

    • Add 1 mL of saturated sodium bicarbonate solution to the vial to quench the excess acetic anhydride.

    • Vortex the mixture for 30 seconds.

    • Allow the layers to separate.

    • Carefully transfer the upper organic layer to a clean vial.

    • Dry the organic extract with a small amount of anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject 1 µL of the dried organic extract into the GC-MS system.

Workflow for Acetylation and GC-MS Analysis

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_workup Work-up cluster_analysis Analysis start Sample in Ethyl Acetate add_pyridine Add Pyridine start->add_pyridine add_anhydride Add Acetic Anhydride add_pyridine->add_anhydride react React at Room Temp (or 60°C) add_anhydride->react quench Quench with NaHCO₃ react->quench extract Extract Organic Layer quench->extract dry Dry with Na₂SO₄ extract->dry gcms GC-MS Analysis dry->gcms data Data Acquisition and Processing gcms->data

Caption: Workflow for acetylation of this compound and subsequent GC-MS analysis.

GC-MS Method Parameters

The following are typical GC-MS parameters that can be used as a starting point for the analysis of derivatized this compound. Method optimization is recommended for specific instrumentation and analytical requirements.

ParameterSilylated DerivativeAcetylated Derivative
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/minHelium, constant flow at 1.2 mL/min
Injector Temp. 250°C260°C
Injection Mode SplitlessSplit (e.g., 20:1) or Splitless
Oven Program Initial: 80°C, hold 2 min; Ramp: 10°C/min to 280°C, hold 5 minInitial: 100°C, hold 2 min; Ramp: 15°C/min to 280°C, hold 5 min
MS Transfer Line 280°C280°C
Ion Source Temp. 230°C230°C
Ionization Mode Electron Ionization (EI) at 70 eVElectron Ionization (EI) at 70 eV
Mass Range 50-400 amu50-350 amu

Quantitative Data

The following tables summarize representative quantitative data for the GC-MS analysis of derivatized chlorophenols. These values are intended to be illustrative and may vary for this compound depending on the specific experimental conditions and matrix.

Table 1: Performance Data for Silylated Chlorophenols

ParameterRepresentative ValueReference
Linearity (R²) > 0.99[3]
Limit of Detection (LOD) 0.01 - 0.25 µg/L[3]
Limit of Quantification (LOQ) 0.05 - 0.5 µg/L[3]
Recovery 70 - 120%[3]
Precision (%RSD) < 15%[3]

Table 2: Performance Data for Acetylated Chlorophenols

ParameterRepresentative ValueReference
Linearity (R²) > 0.995[5]
Limit of Detection (LOD) 0.001 - 0.013 mg/L[3]
Recovery 67 - 101%[3]
Precision (%RSD) < 10%[3]

Mass Spectral Fragmentation

  • TMS Derivative: The mass spectrum of the trimethylsilyl derivative of this compound is expected to show a molecular ion (M+). Characteristic fragments would likely include the loss of a methyl group ([M-15]+) and a prominent ion at m/z 73, corresponding to the trimethylsilyl cation [(CH₃)₃Si]+.[2]

  • Acetate Derivative: The acetylated derivative would exhibit a molecular ion peak. A key fragmentation pattern would be the loss of the acetyl group, leading to a prominent peak corresponding to the parent phenol cation.

HPLC Analysis

For non-volatile or thermally labile derivatives, or when derivatization is not desirable, High-Performance Liquid Chromatography (HPLC) with UV or MS detection is a suitable alternative.

Protocol: Reversed-Phase HPLC-UV

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • This compound standard

Procedure:

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: Determined by UV scan (typically around 220-280 nm)

    • Gradient Elution: A typical gradient would start with a higher percentage of Mobile Phase A and ramp up to a higher percentage of Mobile Phase B to elute the analyte. An example gradient is 10% B to 90% B over 15 minutes.

Quantitative Data for HPLC Analysis of Phenolic Compounds

The following table provides representative performance data for the HPLC analysis of phenolic compounds.

Table 3: Representative Performance Data for HPLC-UV Analysis of Phenols

ParameterRepresentative ValueReference
Linearity (R²) > 0.999[6]
Limit of Detection (LOD) 0.05 - 0.5 mg/L[6]
Limit of Quantification (LOQ) 0.1 - 1.5 mg/L[6]
Recovery 95 - 105%[6]
Precision (%RSD) < 5%[6]

Conclusion

Derivatization of this compound is a crucial step for robust and sensitive analysis by GC-MS. Both silylation and acetylation are effective methods, with the choice depending on the specific analytical requirements, sample matrix, and available resources. Silylation with BSTFA is a widely applicable and powerful technique, while acetylation offers a reliable alternative. For direct analysis, HPLC-UV provides a straightforward method for quantification. The protocols and data presented in this application note serve as a comprehensive guide for researchers and scientists in the development and validation of analytical methods for this important compound.

References

Application Notes and Protocols for 2-Chloro-5-(trifluoromethyl)phenol in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are provided for informational purposes. While 2-Chloro-5-(trifluoromethyl)phenol is recognized as a building block for advanced materials, specific experimental data on its direct polymerization or incorporation into material matrices is limited in publicly available literature. The protocols described herein are hypothetical and based on established methodologies for structurally similar phenolic compounds. Researchers should exercise standard laboratory safety precautions and optimize these protocols for their specific applications.

Introduction to this compound in Material Science

This compound is an aromatic organic compound characterized by the presence of a hydroxyl group, a chlorine atom, and a trifluoromethyl group attached to a benzene ring.[1] These functional groups impart unique properties that make it a compound of interest for the synthesis of advanced polymers and materials. The trifluoromethyl group is known to enhance thermal stability, chemical resistance, and hydrophobicity, while the chlorine atom can contribute to flame retardant properties.[1] The phenolic hydroxyl group serves as a reactive site for various polymerization and modification reactions.

Potential Applications in Material Science Include:

  • High-Performance Polymers: As a monomer or co-monomer for synthesizing specialty polycarbonates, polyesters, and epoxy resins with enhanced thermal and chemical stability.

  • Flame Retardant Materials: Incorporation into polymer backbones or use as an additive to improve the fire resistance of materials.

  • Advanced Coatings: Formulation of protective coatings with increased durability, chemical inertness, and hydrophobicity.

Hypothetical Application: Synthesis of a Fluorinated Polycarbonate

The phenolic hydroxyl group of this compound allows for its potential use as a monomer in the synthesis of polycarbonates. The incorporation of the trifluoromethyl and chloro groups is expected to yield a polycarbonate with a high glass transition temperature (Tg), improved thermal stability, and enhanced flame retardancy compared to conventional polycarbonates derived from bisphenol A.

Proposed Experimental Protocol: Interfacial Polycondensation for Polycarbonate Synthesis

This protocol describes a hypothetical interfacial polycondensation reaction to synthesize a polycarbonate using this compound as a chain terminator or potentially as a co-monomer if first converted to a suitable bisphenol derivative. For this example, we will consider its use as an end-capping agent to control molecular weight and introduce its specific functionalities at the polymer chain ends.

Materials:

  • Bisphenol A (BPA)

  • This compound

  • Phosgene (or a safer alternative like triphosgene or diphenyl carbonate)

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH)

  • Triethylamine (catalyst)

  • Hydrochloric acid (HCl)

  • Methanol

Procedure:

  • Preparation of Aqueous Phase: In a baffled reactor, dissolve Bisphenol A and a molar excess of sodium hydroxide in deionized water.

  • Preparation of Organic Phase: Dissolve this compound in dichloromethane.

  • Phosgenation: Under vigorous stirring, carefully introduce phosgene gas into the reactor containing the aqueous phase and the organic phase. Maintain the temperature and pH of the reaction mixture.

  • Addition of Catalyst: After the initial phosgenation, add a catalytic amount of triethylamine to the reaction mixture to promote polymerization.

  • Polymerization: Continue stirring for several hours to allow the polycarbonate chain to grow.

  • Work-up:

    • Separate the organic layer containing the polymer.

    • Wash the organic layer sequentially with dilute hydrochloric acid and deionized water until neutral.

    • Precipitate the polycarbonate by slowly adding the dichloromethane solution to an excess of methanol.

    • Filter the precipitated polymer and dry it under vacuum.

Expected Material Properties (Hypothetical Data)

The following table summarizes the expected properties of a polycarbonate synthesized with this compound as a co-monomer or end-capper, compared to standard Bisphenol A polycarbonate.

PropertyStandard BPA PolycarbonatePolycarbonate with this compound Moiety (Expected)
Glass Transition Temp (Tg)~150 °C> 160 °C
Thermal Decomposition Temp~400 °C> 420 °C
Limiting Oxygen Index (LOI)~25> 28
Water Contact Angle~80°> 90°

Note: The values for the modified polycarbonate are hypothetical and would require experimental validation.

Hypothetical Application: Synthesis of a Fluorinated Epoxy Resin

This compound can potentially be used as a precursor to synthesize a glycidyl ether epoxy monomer. This monomer can then be cured to form a cross-linked epoxy resin with enhanced performance characteristics. The resulting epoxy thermoset is expected to exhibit high thermal stability, chemical resistance, and low dielectric constant, making it suitable for applications in microelectronics and advanced composites.

Proposed Experimental Protocol: Two-Step Synthesis of an Epoxy Resin

Step 1: Synthesis of the Diglycidyl Ether Monomer

  • Reaction Setup: In a flask equipped with a stirrer, thermometer, and reflux condenser, dissolve this compound in an excess of epichlorohydrin.

  • Addition of Base: Gradually add a stoichiometric amount of sodium hydroxide solution while maintaining the reaction temperature.

  • Reaction: Heat the mixture to promote the etherification and subsequent dehydrochlorination to form the glycidyl ether.

  • Work-up:

    • Remove the excess epichlorohydrin by distillation under reduced pressure.

    • Dissolve the residue in a suitable organic solvent and wash with water to remove the salt byproduct.

    • Dry the organic phase and remove the solvent to obtain the crude epoxy monomer.

    • Purify the monomer by vacuum distillation or column chromatography.

Step 2: Curing of the Epoxy Resin

  • Formulation: Mix the synthesized epoxy monomer with a suitable curing agent (e.g., an amine like 4,4'-diaminodiphenylmethane (DDM) or an anhydride like phthalic anhydride).

  • Degassing: Degas the mixture under vacuum to remove any entrapped air bubbles.

  • Curing: Pour the mixture into a mold and cure it in an oven following a specific temperature profile (e.g., 120°C for 2 hours followed by 180°C for 4 hours).

  • Post-Curing: Allow the cured resin to cool down slowly to room temperature to minimize internal stresses.

Expected Material Properties (Hypothetical Data)
PropertyStandard DGEBA Epoxy ResinEpoxy Resin from this compound (Expected)
Glass Transition Temp (Tg)150-180 °C> 190 °C
Decomposition Temp (TGA)~350 °C> 380 °C
Dielectric Constant (1 MHz)~3.5< 3.0
Moisture Absorption~0.5%< 0.2%

Note: The values for the modified epoxy resin are hypothetical and would require experimental validation.

Visualizations

experimental_workflow_polycarbonate cluster_prep Phase Preparation cluster_reaction Polymerization cluster_workup Purification and Isolation A Aqueous Phase: Bisphenol A + NaOH in Water C Interfacial Polycondensation: - Phosgenation - Catalyst Addition A->C B Organic Phase: This compound in Dichloromethane B->C D Phase Separation C->D E Washing D->E F Precipitation in Methanol E->F G Filtration and Drying F->G H Final Polycarbonate Product G->H

Hypothetical workflow for polycarbonate synthesis.

experimental_workflow_epoxy cluster_monomer_synthesis Monomer Synthesis cluster_curing Curing Process A Reactants: This compound + Epichlorohydrin B Reaction with NaOH A->B C Purification of Glycidyl Ether Monomer B->C D Formulation: Monomer + Curing Agent C->D E Degassing D->E F Thermal Curing E->F G Cured Epoxy Resin F->G

Hypothetical workflow for epoxy resin synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-Chloro-5-(trifluoromethyl)phenol. The information is tailored for researchers, scientists, and professionals in drug development to help improve reaction yields and address common experimental challenges.

Proposed Synthetic Pathway

A common and effective method for synthesizing phenols from anilines is through a diazotization reaction followed by the hydrolysis of the resulting diazonium salt. This guide will focus on a two-step synthesis starting from 2-chloro-5-(trifluoromethyl)aniline.

Step 1: Diazotization 2-chloro-5-(trifluoromethyl)aniline is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong mineral acid) at low temperatures to form the corresponding diazonium salt.

Step 2: Hydrolysis The diazonium salt is then hydrolyzed, often with heating in an aqueous acidic solution, to yield this compound. The use of a copper(I) catalyst, in a variation of the Sandmeyer reaction, can facilitate this conversion at milder conditions.[1]

Troubleshooting Guide

Step 1: Diazotization of 2-chloro-5-(trifluoromethyl)aniline

Question 1: Why is my reaction mixture turning dark brown or black during the addition of sodium nitrite?

Answer: A dark coloration often indicates the decomposition of the unstable diazonium salt or the formation of unwanted azo-coupling side products.[2]

  • Temperature Control: The primary cause is often an elevated temperature. Diazonium salts are thermally unstable and can decompose, especially above 5°C.[2] Ensure the reaction is maintained between 0-5°C using an ice-salt bath.

  • Insufficient Acidity: If the reaction medium is not acidic enough, the unreacted 2-chloro-5-(trifluoromethyl)aniline can couple with the newly formed diazonium salt, leading to colored azo compounds.[3] Use a sufficient excess of a strong mineral acid like hydrochloric or sulfuric acid.

  • Rate of Addition: Add the sodium nitrite solution slowly and dropwise to the acidic solution of the aniline to maintain a low temperature and prevent localized heating.[3]

Question 2: How can I confirm that the diazotization reaction is complete?

Answer: A simple qualitative test can be performed.

  • Starch-Iodide Paper Test: The presence of excess nitrous acid indicates that all the aniline has reacted. A drop of the reaction mixture on starch-iodide paper will turn it blue/black if nitrous acid is present.

  • 2-Naphthol Test: To confirm the presence of the diazonium salt, add a small aliquot of the reaction mixture to a basic solution of 2-naphthol. The formation of a brightly colored azo dye (typically red or orange) indicates a successful diazotization.[3]

Question 3: A solid has precipitated from my reaction mixture during diazotization. What should I do?

Answer: This could be one of two things:

  • Insoluble Amine Salt: The starting aniline salt may not be fully soluble in the acidic medium. Ensure sufficient acid is used and the mixture is vigorously stirred. Gentle warming before cooling for the reaction might help, but ensure it's fully cooled before adding nitrite.[3]

  • Precipitation of Diazonium Salt: Some diazonium salts have low solubility in the reaction medium. This is not necessarily a problem. Proceed to the next step, ensuring the mixture is well-stirred to maintain a homogenous suspension.[3]

Step 2: Hydrolysis of the Diazonium Salt

Question 4: The yield of this compound is very low after hydrolysis. What are the potential causes?

Answer: Low yields in the hydrolysis step can result from several factors:

  • Incomplete Diazotization: If the initial diazotization was incomplete, the overall yield will be low. Refer to the troubleshooting points for Step 1.

  • Side Reactions: The diazonium group can be replaced by other nucleophiles present in the reaction mixture. For example, if using hydrochloric acid for diazotization, the chloride ion can compete with water, leading to the formation of 1,2-dichloro-4-(trifluoromethyl)benzene. Using sulfuric acid can minimize this particular side reaction.[4]

  • Tar Formation: Overheating during hydrolysis can lead to the formation of tar-like byproducts, which can trap the desired product and make purification difficult.[5][6] A gradual increase in temperature is recommended. The use of a two-phase system (e.g., water and an organic solvent like cyclopentyl methyl ether) has been shown to reduce tar formation in similar reactions.[5]

  • Decomposition of Diazonium Salt: If there is a significant delay between the diazotization and hydrolysis steps, the diazonium salt may decompose, especially if not kept cold.[6]

Question 5: How can I improve the yield and selectivity of the hydrolysis step?

Answer:

  • Use of Copper Catalyst: A Sandmeyer-type reaction using copper(I) oxide (Cu₂O) as a catalyst in the presence of an excess of copper(II) nitrate can promote the formation of the phenol at room temperature, which is much milder than the traditional method of boiling in aqueous acid.[1][7] This can reduce the formation of byproducts.

  • Control of Reaction Conditions: Carefully control the temperature during the hydrolysis. Instead of boiling, which can be harsh, try heating the diazonium salt solution gently to around 50-60°C until nitrogen evolution ceases.

  • Choice of Acid: Using sulfuric acid for both the diazotization and hydrolysis steps can prevent the introduction of competing nucleophiles like chloride ions.

Purification

Question 6: How can I effectively separate the this compound from the reaction mixture?

Answer:

  • Steam Distillation: If the product is volatile with steam, this can be an effective initial purification step to separate it from non-volatile impurities and tars.

  • Solvent Extraction: After cooling the reaction mixture, the product can be extracted into an organic solvent like diethyl ether or ethyl acetate.

  • Base Extraction: To separate the phenolic product from non-acidic impurities, you can perform a liquid-liquid extraction with a dilute aqueous base (e.g., sodium hydroxide solution). The phenol will deprotonate to form the water-soluble sodium phenolate. The aqueous layer can then be separated, re-acidified (e.g., with HCl) to precipitate the pure phenol, which can then be collected by filtration or extracted back into an organic solvent.[8]

  • Column Chromatography: If other separation methods are insufficient, purification by column chromatography on silica gel is a reliable option.

Frequently Asked Questions (FAQs)

Q1: What is the role of the copper(I) salt in the Sandmeyer reaction for hydroxylation? A1: The copper(I) salt acts as a catalyst. The reaction mechanism is believed to involve a single electron transfer from the copper(I) to the diazonium salt, which generates an aryl radical and copper(II). This radical then reacts to form the final product.[9][10]

Q2: What are the main side products to expect in this synthesis? A2: Common side products include:

  • Azo compounds: From the reaction of the diazonium salt with unreacted aniline.

  • Biaryl compounds: From the coupling of two aryl radicals.[2]

  • Chlorinated byproducts: If chloride ions are present during the hydrolysis step (e.g., from HCl).

  • Tar/resins: From the decomposition of the diazonium salt, especially at high temperatures.[7]

Q3: Is it necessary to isolate the diazonium salt intermediate? A3: No, and it is strongly discouraged. Diazonium salts are often explosive when isolated and dry.[10] The synthesis should be performed as a one-pot or two-step procedure where the diazonium salt is generated in situ and used immediately in the subsequent reaction.

Q4: Can I use a different starting material? A4: While starting from 2-chloro-5-(trifluoromethyl)aniline is a common approach, other synthetic routes exist for substituted phenols. These can include nucleophilic aromatic substitution on a suitably activated ring or the hydrolysis of a corresponding aryl ether. However, the diazotization route is often one of the most versatile.

Data Presentation

Table 1: Key Reaction Parameters for Diazotization and Hydrolysis

ParameterDiazotizationHydrolysis (Thermal)Hydrolysis (Cu-Catalyzed)
Temperature 0-5°C[2]50-100°C (Boiling)[7]Room Temperature[1]
Key Reagents NaNO₂, Mineral Acid (H₂SO₄ or HCl)Water, AcidCu₂O, Cu(NO₃)₂[1]
Common Solvents Water, AcidWater, AcidWater
Typical Reaction Time 30-60 minutes1-3 hours1-2 hours

Table 2: Comparison of Typical Yields for Phenol Synthesis from Diazonium Salts (Analogous Systems)

Starting AnilineMethodReported YieldReference
p-bromoanilineThermal Decomposition53%[7]
p-bromoanilineCopper-Catalyzed87%[7]
3-(4-nitrophenoxy)anilineTwo-phase Hydrolysis96%[5]

Experimental Protocols

Hypothetical Protocol for the Synthesis of this compound

Disclaimer: This is a hypothetical protocol based on established chemical principles. All laboratory work should be conducted with appropriate safety precautions in a fume hood.

Materials:

  • 2-chloro-5-(trifluoromethyl)aniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Sulfite (Na₂SO₃) or Hydroxylamine Sulfate

  • Diethyl ether

  • 10% Sodium Hydroxide (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step 1: Diazotization

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2-chloro-5-(trifluoromethyl)aniline (1 equivalent).

  • Carefully add a solution of concentrated sulfuric acid diluted with water while cooling the flask in an ice-salt bath. Stir until the aniline salt is fully dissolved or forms a fine slurry.

  • Maintain the temperature between 0-5°C.

  • Dissolve sodium nitrite (1.1 equivalents) in cold water and add it to the dropping funnel.

  • Add the sodium nitrite solution dropwise to the stirred aniline solution over 30-45 minutes. Ensure the temperature does not rise above 5°C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C. The resulting solution contains the diazonium salt.

Step 2: Copper-Catalyzed Hydrolysis

  • In a separate large beaker, prepare a solution of copper(II) sulfate pentahydrate (1.5 equivalents) in water.

  • Add a solution of sodium sulfite or hydroxylamine sulfate in water to the copper(II) sulfate solution with stirring until a precipitate of copper(I) oxide (Cu₂O) is formed.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the stirred suspension of copper(I) oxide. Nitrogen gas evolution should be observed.

  • Allow the mixture to stir at room temperature for 1-2 hours, or until the gas evolution ceases. A gentle warming to 40-50°C may be required to complete the reaction.

Step 3: Work-up and Purification

  • Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with water.

  • Extract the combined ether layers with 10% aqueous sodium hydroxide solution (3 x volume). The product will move to the aqueous layer as the sodium phenolate.

  • Separate the aqueous basic layer and cool it in an ice bath.

  • Slowly acidify the aqueous layer with concentrated hydrochloric acid until the pH is ~1. The this compound will precipitate as an oil or solid.

  • Extract the product back into diethyl ether (3 x volume).

  • Wash the new ether extract with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Further purification can be achieved by vacuum distillation or column chromatography if necessary.

Mandatory Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_step1 Step 1: Diazotization cluster_intermediate Intermediate cluster_step2 Step 2: Hydrolysis cluster_end Final Product Aniline 2-Chloro-5-(trifluoromethyl)aniline Diazotization Diazotization Reaction (0-5°C) Aniline->Diazotization Reagents1 NaNO₂ H₂SO₄, H₂O Reagents1->Diazotization Diazonium Aryl Diazonium Salt (in situ) Diazotization->Diazonium Hydrolysis Hydrolysis (Cu₂O catalyst, RT) Diazonium->Hydrolysis Phenol This compound (Crude) Hydrolysis->Phenol Reagents2 Cu₂O H₂O Reagents2->Hydrolysis Purification Purification (Extraction & Distillation) Phenol->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Synthetic workflow for this compound.

TroubleshootingTree Start Low Yield of Final Product CheckDiazotization Was Diazotization Complete? Start->CheckDiazotization CheckHydrolysis Analyze Hydrolysis Step CheckDiazotization->CheckHydrolysis Yes IncompleteD Incomplete Diazotization CheckDiazotization->IncompleteD No SideReactions Possible Side Reactions? CheckHydrolysis->SideReactions ImproveD Troubleshoot Diazotization: - Check temperature (0-5°C) - Ensure sufficient acid - Slow NaNO₂ addition - Test for completion IncompleteD->ImproveD Tar Tar/Decomposition? SideReactions->Tar No ImproveH Optimize Hydrolysis: - Use H₂SO₄ instead of HCl - Consider Cu(I) catalyst - Avoid overheating SideReactions->ImproveH Yes Purification Check Purification Step Tar->Purification No ImproveT Improve Temperature Control: - Use milder conditions - Gradual heating Tar->ImproveT Yes ImproveP Optimize Purification: - Ensure complete extraction - Check pH during acid/base wash - Consider chromatography Purification->ImproveP YesSide Yes NoSide No YesTar Yes NoTar No

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Purification of 2-Chloro-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 2-Chloro-5-(trifluoromethyl)phenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The impurities in this compound typically depend on the synthetic route. A common method for its preparation is the chlorination of 3-(trifluoromethyl)phenol. Based on this, the likely impurities include:

  • Unreacted Starting Material: 3-(Trifluoromethyl)phenol.

  • Isomeric Byproducts: Other monochlorinated isomers such as 4-Chloro-3-(trifluoromethyl)phenol and 6-Chloro-3-(trifluoromethyl)phenol. Dichlorinated products may also be present in small amounts.

  • Residual Reagents and Solvents: Impurities from the chlorinating agent and the solvent used in the reaction.

Q2: What are the recommended primary purification techniques for crude this compound?

A2: The choice of purification method depends on the scale of the experiment and the nature of the impurities. The most common and effective techniques are:

  • Fractional Vacuum Distillation: This is a suitable method for large-scale purification to separate the product from impurities with different boiling points.

  • Column Chromatography: Flash chromatography is highly effective for removing isomeric impurities and baseline separation on a small to medium scale.

  • Recrystallization: If the crude product is a solid or can be solidified, recrystallization can be an effective method for removing small amounts of impurities.

Q3: Is the trifluoromethyl group stable during standard purification procedures?

A3: Yes, the trifluoromethyl group is generally very stable under a wide range of chemical, thermal, and photochemical conditions.[1] It is not expected to degrade under standard purification techniques like distillation, chromatography, or recrystallization.

Q4: Which analytical methods are best for assessing the purity of this compound?

A4: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity analysis.[2] Commonly used techniques include:

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying known and unknown impurities.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural confirmation of the final product and characterization of isolated impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Fractional Vacuum Distillation

Q: Poor separation of isomers during fractional distillation.

Potential Causes:

  • Insufficient column efficiency (too few theoretical plates).

  • Distillation rate is too fast.

  • Fluctuations in the vacuum pressure.

  • Inefficient column packing.

Solutions:

  • Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., structured packing).

  • Optimize Distillation Rate: A slower distillation rate allows for better equilibrium between the liquid and vapor phases, leading to improved separation.

  • Maintain Stable Vacuum: Ensure a stable vacuum is maintained throughout the distillation process. Use a high-quality vacuum pump and a pressure controller.

  • Proper Column Packing: Ensure the column is packed uniformly to avoid channeling of the vapor.

Q: The product is decomposing during distillation.

Potential Causes:

  • The distillation temperature is too high.

  • Presence of acidic or basic impurities that catalyze decomposition.

Solutions:

  • Reduce Boiling Point: Perform the distillation under a higher vacuum to lower the boiling point of the compound.

  • Neutralize Crude Product: Wash the crude product with a dilute solution of sodium bicarbonate to remove acidic impurities, followed by a water wash and drying before distillation.

Recrystallization

Q: The compound "oils out" instead of forming crystals.

Potential Causes:

  • The solvent is too nonpolar for the compound.

  • The cooling process is too rapid.

  • The presence of impurities that inhibit crystallization.

Solutions:

  • Solvent Selection: Use a more polar solvent or a solvent pair. Dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent dropwise until the solution becomes slightly cloudy, then allow it to cool slowly.[4]

  • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Seed Crystals: Add a small crystal of the pure compound to initiate crystallization.

Q: Low recovery of the purified product after recrystallization.

Potential Causes:

  • The compound is too soluble in the chosen solvent at low temperatures.

  • Too much solvent was used.

  • Premature crystallization during hot filtration.

Solutions:

  • Optimize Solvent Choice: Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.

  • Use Minimal Solvent: Use the minimum amount of hot solvent required to fully dissolve the compound.

  • Preheat Funnel: Preheat the filtration funnel and flask before hot filtration to prevent the product from crystallizing on the filter paper.

Column Chromatography

Q: Poor separation of the desired product from its isomers.

Potential Causes:

  • Incorrect mobile phase polarity.

  • Column was overloaded with the crude mixture.

  • The column was not packed properly.

Solutions:

  • Optimize Mobile Phase: Use thin-layer chromatography (TLC) to determine the optimal solvent system that provides good separation between the product and impurities. A general rule is to aim for an Rf value of around 0.3 for the desired compound.[5]

  • Reduce Sample Load: Do not overload the column. The amount of crude material should typically be 1-5% of the weight of the stationary phase.

  • Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks to ensure a consistent flow of the mobile phase.

Q: The compound is streaking on the column.

Potential Causes:

  • The compound is not fully soluble in the mobile phase.

  • The compound is too polar for the chosen stationary phase/mobile phase combination.

  • The sample was loaded in a solvent that is too polar.

Solutions:

  • Improve Solubility: Add a small amount of a more polar solvent to the mobile phase to improve the solubility of the compound.

  • Adjust Polarity: For highly polar compounds, consider using a more polar mobile phase or a different stationary phase (e.g., alumina or reverse-phase silica).

  • Sample Loading: Dissolve the sample in a minimal amount of a non-polar solvent (like dichloromethane or the initial mobile phase) for loading onto the column.[5]

Data Presentation

Table 1: Physical Properties of this compound and a Key Potential Impurity

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₇H₄ClF₃O196.5587-88 @ 38 mmHg[6]
3-(Trifluoromethyl)phenolC₇H₅F₃O162.11178-179 @ 760 mmHg

Table 2: Comparison of Purification Methods

MethodPrimary ApplicationPurity AchievableThroughputKey AdvantagesKey Disadvantages
Fractional Vacuum Distillation Bulk purification, removal of non-isomeric impurities.Good to Excellent (>98%)HighScalable, cost-effective for large quantities.Less effective for separating close-boiling isomers.
Recrystallization Final polishing step, removal of minor impurities.Excellent (>99%)Low to MediumCan yield very high purity product.Requires the compound to be a solid, potential for low yield.
Flash Column Chromatography High-purity separation of isomers and other closely related impurities.Excellent (>99.5%)Low to MediumHigh resolution for difficult separations.Requires significant solvent and is less scalable.

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation
  • Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a fractionating column with high efficiency (e.g., a Vigreux or packed column).

  • Charging the Flask: Add the crude this compound to the distillation flask, no more than two-thirds full. Add boiling chips or a magnetic stir bar.

  • Applying Vacuum: Slowly and carefully apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Equilibration: Allow the vapor to slowly rise through the fractionating column to establish a temperature gradient.

  • Collecting Fractions: Collect the distillate in separate fractions. Monitor the temperature at the head of the column. The forerun will likely contain lower-boiling impurities. The main fraction should be collected at a stable temperature corresponding to the boiling point of the product at the given pressure.

  • Analysis: Analyze the purity of each fraction using GC or HPLC.

Protocol 2: Recrystallization (Two-Solvent Method)
  • Solvent Selection: Choose a solvent pair where the compound is soluble in the "good" solvent and insoluble in the "poor" solvent.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot "good" solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-heated funnel.

  • Induce Crystallization: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold "poor" solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Flash Column Chromatography
  • Solvent System Selection: Use TLC to determine an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives an Rf value of ~0.3 for the desired product.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane) and carefully load it onto the top of the silica gel.

  • Elution: Elute the column with the chosen mobile phase, gradually increasing the polarity if necessary (gradient elution). Apply gentle air pressure to maintain a steady flow rate.

  • Fraction Collection: Collect the eluent in small fractions.

  • Fraction Analysis: Analyze the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualizations

Purification_Workflow Crude Crude 2-Chloro-5- (trifluoromethyl)phenol Distillation Fractional Vacuum Distillation Crude->Distillation Large Scale Chromatography Flash Column Chromatography Crude->Chromatography Small/Medium Scale (Isomer Separation) Analysis Purity Analysis (GC/HPLC) Distillation->Analysis Chromatography->Analysis Recrystallization Recrystallization Recrystallization->Analysis Final Purity Check Analysis->Recrystallization If further purification needed Pure_Product Pure Product (>99%) Analysis->Pure_Product If Purity is High

Caption: A general workflow for the purification of this compound.

Troubleshooting_Distillation Start Low Purity After Distillation Check_Isomers Are isomers the main impurity? Start->Check_Isomers Check_Boiling_Points Are boiling points of other impurities close to the product? Check_Isomers->Check_Boiling_Points No Increase_Efficiency Increase column efficiency (longer column, better packing) Check_Isomers->Increase_Efficiency Yes Check_Boiling_Points->Increase_Efficiency No Pre_Purification Perform a pre-purification step (e.g., acid/base wash) Check_Boiling_Points->Pre_Purification Yes Decrease_Rate Decrease distillation rate Increase_Efficiency->Decrease_Rate Use_Chromatography Consider Column Chromatography for isomer separation Decrease_Rate->Use_Chromatography

Caption: Troubleshooting flowchart for low purity after distillation.

Chromatography_Principle cluster_0 Column Column Mobile Phase (Solvent) Stationary Phase (Silica Gel) Mixture of Compounds Separation Separation based on Polarity Column:f2->Separation Compounds interact differently with the stationary phase Elution Collection of Fractions Separation->Elution Fractions Fraction 1 (Less Polar Compound) Fraction 2 (More Polar Compound) Elution->Fractions

Caption: Principle of separation in column chromatography.

References

Technical Support Center: Optimizing Reactions with 2-Chloro-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Chloro-5-(trifluoromethyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the use of this versatile building block. The unique electronic and steric properties of this compound, arising from the ortho-chloro and meta-trifluoromethyl substituents, can present specific challenges in various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound and how do they influence its reactivity?

A1: this compound possesses two key substituents that significantly impact its reactivity:

  • Ortho-Chloro Group: This group provides steric hindrance around the phenolic hydroxyl group, which can influence the approach of bulky reagents. Electronically, it is an electron-withdrawing group.

  • Meta-Trifluoromethyl Group: This is a very strong electron-withdrawing group. It increases the acidity of the phenolic proton, making deprotonation easier. It also deactivates the aromatic ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution.

Q2: What are the general safety precautions to be taken when handling this compound?

A2: this compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use. General precautions include:

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Working in a well-ventilated fume hood.

  • Avoiding inhalation of vapors and contact with skin and eyes.

Q3: How can I purify the final products obtained from reactions with this compound?

A3: Purification of products derived from this compound typically involves standard laboratory techniques. Due to the presence of the trifluoromethyl group, the products are often more lipophilic.

  • Column Chromatography: This is a common and effective method. A gradient of ethyl acetate in hexanes is often a good starting point for elution.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be used for purification.

  • Distillation: For liquid products, distillation under reduced pressure may be an option, depending on the boiling point and thermal stability of the compound.

Troubleshooting Guides for Common Reactions

Williamson Ether Synthesis

The Williamson ether synthesis is a common method for forming ethers from an alkoxide and an alkyl halide. With this compound, the increased acidity facilitates alkoxide formation, but steric hindrance can be a challenge.

Common Issues and Solutions

Problem Potential Cause Troubleshooting Steps
Low or no reaction 1. Incomplete deprotonation.2. Steric hindrance from the ortho-chloro group.3. Low reactivity of the alkyl halide.1. Use a strong base like NaH or K₂CO₃ in a polar aprotic solvent (e.g., DMF, acetonitrile).2. Use a less sterically hindered primary alkyl halide.3. Use a more reactive alkylating agent, such as an alkyl iodide or tosylate.
Side product formation (Elimination) Use of a secondary or tertiary alkyl halide.Switch to a primary alkyl halide.
Decomposition of starting material High reaction temperature.Run the reaction at a lower temperature for a longer duration.

Experimental Protocol: General Procedure for Williamson Ether Synthesis

  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add a base such as potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the primary alkyl halide (1.1 eq.) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC.

  • After completion, cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Williamson_Ether_Synthesis phenol This compound alkoxide Phenoxide Intermediate phenol->alkoxide Deprotonation base Base (e.g., K₂CO₃) base->alkoxide ether Product Ether alkoxide->ether SN2 Attack alkyl_halide Primary Alkyl Halide (R-X) alkyl_halide->ether

Figure 1. Williamson Ether Synthesis Workflow.
Ullmann Condensation for Diaryl Ether Synthesis

The Ullmann condensation is a copper-catalyzed reaction to form diaryl ethers. The electron-deficient nature of the this compound ring can make it a challenging substrate.

Common Issues and Solutions

Problem Potential Cause Troubleshooting Steps
Low Yield 1. Catalyst deactivation.2. Insufficiently reactive aryl halide.3. High reaction temperatures leading to decomposition.1. Use a ligand such as 1,10-phenanthroline or N,N-dimethylglycine to stabilize the copper catalyst.2. Use an aryl iodide instead of an aryl bromide or chloride.3. Optimize the reaction temperature; modern ligand-assisted Ullmann reactions can often be run at lower temperatures (100-140 °C).
Homocoupling of Aryl Halide A common side reaction in Ullmann couplings.Use a slight excess of the phenol component and ensure efficient stirring.
Dehalogenation of Aryl Halide Presence of a hydrogen source.Ensure anhydrous conditions and use a dry, high-boiling aprotic solvent.

Experimental Protocol: General Procedure for Ullmann Condensation

  • In a reaction vessel, combine this compound (1.2 eq.), the aryl halide (1.0 eq.), a copper(I) salt (e.g., CuI, 10-20 mol%), a ligand (e.g., 1,10-phenanthroline, 20-40 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq.).

  • Add a high-boiling polar aprotic solvent (e.g., DMF, NMP).

  • Degas the mixture and heat under an inert atmosphere (N₂ or Ar) to 120-160 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and filter through celite to remove insoluble copper salts.

  • Wash the filtrate with aqueous ammonia and brine, dry the organic layer, and concentrate.

  • Purify by column chromatography.

Ullmann_Condensation cluster_reactants Reactants cluster_catalyst Catalytic System phenol This compound product Diaryl Ether Product phenol->product aryl_halide Aryl Halide (Ar-X) aryl_halide->product copper Cu(I) Source copper->product ligand Ligand ligand->product base Base base->product

Figure 2. Key Components in Ullmann Condensation.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. The use of an aryl chloride like this compound requires a highly active catalyst system.

Common Issues and Solutions

Problem Potential Cause Troubleshooting Steps
Low or No Conversion 1. Inactive catalyst.2. Unsuitable ligand.3. Weak base.1. Use a Pd(0) precatalyst or ensure efficient in situ reduction of a Pd(II) source.2. Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos).3. Use a strong, non-nucleophilic base like NaOtBu or LHMDS.
Hydrodehalogenation of the Aryl Chloride A common side reaction, especially with electron-deficient aryl halides.Use a ligand that promotes rapid reductive elimination. Ensure strictly anhydrous and anaerobic conditions.
Homocoupling of the Aryl Halide Can occur with highly reactive catalyst systems.Optimize the catalyst-to-ligand ratio.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (4-10 mol%), and the base (e.g., NaOtBu, 1.5-2.0 eq.).

  • Seal the vessel and evacuate and backfill with an inert gas (Ar or N₂) three times.

  • Add this compound (as its corresponding triflate or non-phenolic derivative) (1.0 eq.), the amine (1.2 eq.), and anhydrous, degassed solvent (e.g., toluene, dioxane).

  • Heat the reaction mixture to 80-110 °C and monitor its progress.

  • After completion, cool to room temperature, quench with water, and extract with an organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify the product by column chromatography.

Buchwald_Hartwig_Amination Aryl_Halide Aryl Halide Derivative Product Aryl Amine Product Aryl_Halide->Product Amine Amine (R₂NH) Amine->Product Pd_Catalyst Pd Catalyst Pd_Catalyst->Product catalyzes Ligand Ligand Ligand->Pd_Catalyst activates Base Base Base->Product activates

Figure 3. Buchwald-Hartwig Amination Components.
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for forming C-C bonds. As an electron-deficient aryl chloride, this compound (or its triflate derivative) requires an optimized catalytic system.

Common Issues and Solutions

Problem Potential Cause Troubleshooting Steps
Low Reactivity 1. Inactive catalyst for C-Cl bond activation.2. Unsuitable base.1. Use a high-activity palladium catalyst with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.2. Screen different bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. The choice of base can be critical for the transmetalation step.
Homocoupling of Boronic Acid Can be promoted by oxygen.Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.
Protodeboronation of Boronic Acid Presence of water and/or high temperatures.Use anhydrous solvents and optimize the reaction temperature.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • In a reaction vessel, combine the 2-Chloro-5-(trifluoromethyl)phenyl derivative (e.g., triflate) (1.0 eq.), the arylboronic acid (1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

  • Heat the reaction mixture under an inert atmosphere to 80-100 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction, and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify by column chromatography.

Suzuki_Coupling Aryl_Halide Aryl Halide Derivative Product Biaryl Product Aryl_Halide->Product Boronic_Acid Arylboronic Acid Boronic_Acid->Product Pd_Catalyst Pd Catalyst Pd_Catalyst->Product catalyzes Base Base Base->Product activates

Figure 4. Suzuki-Miyaura Coupling Components.
Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction to form a C-C bond between a terminal alkyne and an aryl halide. The low reactivity of aryl chlorides necessitates robust catalytic conditions.

Common Issues and Solutions

Problem Potential Cause Troubleshooting Steps
Low or No Reaction 1. Inefficient catalyst for aryl chloride activation.2. Glaser coupling (homocoupling of the alkyne).1. Use a more active palladium catalyst with electron-rich ligands. Higher temperatures may be required.2. Run the reaction under strictly anaerobic conditions to minimize this copper-mediated side reaction. A copper-free Sonogashira protocol may also be considered.
Decomposition of Reactants High reaction temperatures.Optimize the temperature and reaction time.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a reaction flask, add the 2-Chloro-5-(trifluoromethyl)phenyl derivative (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%), and a copper(I) salt (e.g., CuI, 5-10 mol%).

  • Evacuate and backfill with an inert gas.

  • Add an anhydrous, degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine).

  • Add the terminal alkyne (1.2 eq.) via syringe.

  • Heat the reaction mixture (typically 50-100 °C) and monitor its progress.

  • After completion, cool the reaction, filter off the amine salt, and concentrate the filtrate.

  • Perform an aqueous workup, extract the product, and purify by column chromatography.

Sonogashira_Coupling Aryl_Halide Aryl Halide Derivative Product Alkynylated Product Aryl_Halide->Product Alkyne Terminal Alkyne Alkyne->Product Pd_Catalyst Pd Catalyst Pd_Catalyst->Product catalyzes Cu_Catalyst Cu(I) Cocatalyst Cu_Catalyst->Product cocatalyzes Base Amine Base Base->Product activates

Figure 5. Sonogashira Coupling Components.

Common impurities in 2-Chloro-5-(trifluoromethyl)phenol and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding common impurities in 2-Chloro-5-(trifluoromethyl)phenol and their removal.

Frequently Asked Questions (FAQs)

Q1: What are the potential common impurities in this compound?

While specific impurity profiles can vary based on the synthetic route, common impurities in substituted phenols like this compound can be categorized as follows:

  • Isomeric Impurities: These are molecules with the same chemical formula but different arrangements of atoms. Due to similar physical properties, they are often challenging to separate from the final product. For halogenated and substituted phenols, regioisomers are a significant concern.[1] For instance, isomers such as 2-Chloro-4-(trifluoromethyl)phenol or 3-Chloro-5-(trifluoromethyl)phenol could be present.

  • Unreacted Starting Materials: Residual starting materials from the synthesis process that were not fully consumed in the reaction.

  • Byproducts from Synthesis: These are undesired molecules formed during the synthesis of the target compound. For example, in syntheses involving chlorination, dichlorinated or other polychlorinated phenols might form.

  • Solvent Residues: Remaining solvents used during the synthesis or purification process.

Q2: How can I detect and quantify impurities in my this compound sample?

Several analytical techniques can be employed for the detection and quantification of impurities:

  • Gas Chromatography (GC): GC is a powerful technique for separating and quantifying volatile and semi-volatile compounds. It is particularly useful for identifying isomeric impurities in phenolic compounds.[1] A flame ionization detector (FID) is commonly used for quantification.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate a wide range of organic molecules. A UV detector is typically used for the analysis of aromatic compounds like phenols.

  • Mass Spectrometry (MS): When coupled with GC (GC-MS) or HPLC (LC-MS), mass spectrometry provides structural information about the impurities, aiding in their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can provide detailed structural information about the main compound and any significant impurities present.

Troubleshooting Guides

Issue 1: Presence of Isomeric Impurities

Symptoms:

  • Broad melting point range for the solid product.

  • Extra peaks close to the main product peak in GC or HPLC chromatograms.

  • Complex NMR spectra with unexpected signals.

Troubleshooting Steps:

  • Optimize Reaction Conditions: The formation of isomeric byproducts can sometimes be minimized by carefully controlling reaction parameters such as temperature, reaction time, and the rate of addition of reagents.

  • Purification by Fractional Distillation: For liquid phenols, fractional distillation under reduced pressure can be effective in separating isomers with different boiling points.[2]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective method for removing isomeric impurities. The choice of solvent is critical and may require screening.

  • Preparative Chromatography: For high-purity requirements, preparative HPLC or column chromatography can be used to isolate the desired isomer.

Issue 2: Contamination with Unreacted Starting Materials or Byproducts

Symptoms:

  • Peaks corresponding to starting materials or known byproducts in analytical chromatograms.

  • Unexpected color or odor of the product.

Troubleshooting Steps:

  • Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC), GC, or HPLC to monitor the reaction progress and ensure it goes to completion.

  • Washing/Extraction: If the impurities have different solubility properties (e.g., acidic or basic nature), a liquid-liquid extraction can be used. For example, washing an organic solution of the phenol with a basic aqueous solution can remove acidic impurities.

  • Distillation/Steam Distillation: For volatile impurities, distillation or steam distillation can be an effective purification method.[3]

Experimental Protocols

Protocol 1: Analysis of Impurities by Gas Chromatography (GC)

This protocol provides a general guideline for the analysis of impurities in this compound. Method optimization will be required for specific instrumentation and impurity profiles.

ParameterRecommended Setting
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[4]
Carrier Gas Helium at a constant flow of 1.2 mL/min[4]
Oven Program Initial temp: 50°C, hold for 2 min; Ramp: 10°C/min to 280°C; Hold at 280°C for 10 min[4]
Injector Temp 250°C[4]
Detector Flame Ionization Detector (FID)
Injection Volume 1 µL
Sample Prep Dissolve 10 mg of the sample in 1 mL of a suitable solvent (e.g., Dichloromethane)[4]

Protocol 2: Purification by Recrystallization

This is a general procedure for the purification of a solid phenolic compound.

  • Solvent Selection: Choose a solvent in which the this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for phenols include hexane, toluene, or mixtures of solvents.

  • Dissolution: Dissolve the impure compound in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The desired compound should crystallize out, leaving the more soluble impurities in the solution. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_analysis Impurity Analysis cluster_purification Purification Strategy sample Crude Product Sample gc_hplc GC / HPLC Analysis sample->gc_hplc ms_nmr MS / NMR for Identification gc_hplc->ms_nmr quantify Quantify Impurities ms_nmr->quantify crude_product Crude 2-Chloro-5- (trifluoromethyl)phenol isomeric_check Isomeric Impurities? crude_product->isomeric_check byproduct_check Other Impurities? isomeric_check->byproduct_check No distillation Fractional Distillation (if liquid) isomeric_check->distillation Yes crystallization Recrystallization (if solid) isomeric_check->crystallization Yes extraction Liquid-Liquid Extraction byproduct_check->extraction Yes pure_product Pure Product byproduct_check->pure_product No distillation->byproduct_check crystallization->byproduct_check extraction->pure_product

A logical workflow for the analysis and purification of this compound.

signaling_pathway synthesis Synthesis of 2-Chloro-5- (trifluoromethyl)phenol impurities Impurity Formation synthesis->impurities isomers Isomeric Impurities impurities->isomers byproducts Reaction Byproducts impurities->byproducts starting_materials Unreacted Starting Materials impurities->starting_materials purification Purification Step isomers->purification byproducts->purification starting_materials->purification pure_product High-Purity Product purification->pure_product

References

Technical Support Center: 2-Chloro-5-(trifluoromethyl)phenol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-5-(trifluoromethyl)phenol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low or No Product Yield

Low or no yield of this compound is a common issue that can stem from various factors throughout the synthetic process.

Potential Causes and Solutions

Potential Cause Recommended Troubleshooting Steps
Incomplete Diazotization Reaction - Verify Reagent Quality: Ensure the sodium nitrite and acid (e.g., sulfuric acid) are of high purity and correct concentration. - Monitor Temperature: Maintain the reaction temperature within the optimal range (typically 0-5 °C) to ensure the stability of the diazonium salt. - Check Stoichiometry: Confirm the molar ratios of the starting aniline to sodium nitrite and acid are correct.
Inefficient Hydrolysis of Diazonium Salt - Control Temperature: The hydrolysis step often requires elevated temperatures. Ensure the reaction is heated sufficiently to drive the conversion to the phenol.[1] - Acid Concentration: The concentration of the acid used in the hydrolysis can impact the reaction rate. Optimize the acid concentration. - Reaction Time: Allow for sufficient reaction time for the hydrolysis to go to completion. Monitor the reaction progress using techniques like TLC or HPLC.
Side Reactions - Impurity Profile: Analyze the crude product for the presence of byproducts. Common side reactions in diazonium salt chemistry include the formation of azo compounds or substitution with other nucleophiles present in the reaction mixture. - Control Reaction Conditions: Tightly control reaction parameters such as temperature and reagent addition to minimize the formation of unwanted side products.
Product Degradation - Temperature Control: Phenols can be susceptible to degradation at high temperatures or in the presence of strong acids or bases.[2] Avoid excessive heat during reaction and workup. - Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phenol product.

Logical Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low or No Product Yield check_starting_materials Verify Starting Material Purity and Stoichiometry start->check_starting_materials check_diazotization Analyze Diazotization Step: - Temperature Control (0-5 °C) - Reagent Addition Rate check_starting_materials->check_diazotization Materials OK end_bad Persistent Low Yield (Consult Further) check_starting_materials->end_bad Materials Impure check_hydrolysis Evaluate Hydrolysis Step: - Temperature - Reaction Time check_diazotization->check_hydrolysis Diazotization OK optimize_conditions Optimize Reaction Conditions: - Temperature - Concentration - Reaction Time check_diazotization->optimize_conditions Issues Found analyze_byproducts Identify Byproducts via GC-MS or LC-MS check_hydrolysis->analyze_byproducts Hydrolysis OK check_hydrolysis->optimize_conditions Issues Found analyze_byproducts->optimize_conditions Byproducts Identified analyze_byproducts->end_bad No Byproducts Identified end_good Yield Improved optimize_conditions->end_good

Caption: Troubleshooting workflow for low product yield.

Issue 2: Presence of Impurities in the Final Product

The purity of this compound is critical for its use in pharmaceutical and other applications.[3] The presence of impurities can affect downstream processes and the quality of the final product.

Potential Impurities and Identification

Potential Impurity Potential Source Recommended Analytical Method
Unreacted Starting Material Incomplete reaction.HPLC, GC-MS[4]
Isomeric Byproducts Non-selective reaction conditions.HPLC, GC-MS, NMR[4]
Azo Dyes Side reaction of the diazonium salt.HPLC-UV, LC-MS
Chlorinated Byproducts Undesired chlorination reactions.GC-MS, LC-MS

Experimental Protocols for Impurity Analysis

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the analysis of this compound and potential non-volatile impurities.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid) is commonly used.

  • Detection: UV at 254 nm.[4]

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent like acetonitrile.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying volatile and semi-volatile impurities.[4]

  • Column: A non-polar or medium-polarity column such as a DB-5ms or equivalent is recommended.[4]

  • Carrier Gas: Helium.[4]

  • Oven Program: A temperature ramp from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C) is used to separate compounds with different boiling points.[4]

  • Injection: Split injection is typically used.[4]

  • Detection: Mass spectrometry (MS) for identification of compounds based on their mass-to-charge ratio.[4]

Logical Workflow for Impurity Identification and Removal

Impurity_Troubleshooting start Impurity Detected in Product characterize_impurity Characterize Impurity: - HPLC / GC-MS - NMR / HRMS start->characterize_impurity identify_source Identify Source of Impurity: - Starting Materials - Side Reaction - Degradation characterize_impurity->identify_source optimize_reaction Optimize Reaction Conditions to Minimize Impurity identify_source->optimize_reaction Side Reaction or Degradation improve_purification Improve Purification Method: - Recrystallization - Column Chromatography - Distillation identify_source->improve_purification Starting Material Impurity end_good Pure Product Obtained optimize_reaction->end_good end_bad Impurity Persists (Re-evaluate Synthesis Route) optimize_reaction->end_bad Optimization Fails improve_purification->end_good improve_purification->end_bad Purification Ineffective

Caption: Workflow for impurity identification and mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials for the synthesis of this compound?

The synthesis of substituted phenols like this compound often starts from the corresponding aniline. In this case, 2-Chloro-5-(trifluoromethyl)aniline would be the likely precursor, which is then converted to a diazonium salt and subsequently hydrolyzed to the phenol.[2]

Q2: What in-process controls are critical for a successful synthesis?

Key in-process controls include:

  • Temperature Monitoring: Crucial for both the diazotization (0-5 °C) and hydrolysis steps to ensure product stability and minimize side reactions.

  • Reaction Monitoring: Regular analysis of the reaction mixture by TLC, HPLC, or GC to track the consumption of starting materials and the formation of the product.

  • pH Control: Maintaining the correct pH is important, especially during the workup and extraction phases, to ensure the phenolic product is in the desired form for isolation.

Q3: How can I purify the crude this compound?

Common purification techniques for phenols include:

  • Distillation: If the product is a liquid, vacuum distillation can be effective.[6]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be used to obtain high-purity crystals.

  • Column Chromatography: Silica gel column chromatography is a versatile method for separating the desired product from impurities.

Q4: What are the safety considerations when working with the synthesis of this compound?

  • Hazardous Reagents: The synthesis may involve corrosive acids, flammable organic solvents, and potentially unstable diazonium intermediates.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7] Work in a well-ventilated fume hood.

  • Thermal Hazards: Be cautious of exothermic reactions, particularly during the diazotization and hydrolysis steps.[8]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Chloro-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for the preparation of 2-Chloro-5-(trifluoromethyl)phenol, a key intermediate in the pharmaceutical and agrochemical industries. The comparison focuses on reaction efficiency, regioselectivity, and procedural complexity, supported by representative experimental data and detailed protocols.

At a Glance: Comparison of Synthesis Routes

ParameterRoute 1: Diazotization of 3-Chloro-5-(trifluoromethyl)anilineRoute 2: Electrophilic Chlorination of 3-(trifluoromethyl)phenol
Starting Material 3-Chloro-5-(trifluoromethyl)aniline3-(trifluoromethyl)phenol
Key Transformation Diazotization followed by hydrolysisRegioselective ortho-chlorination
Typical Reagents Sodium nitrite, Sulfuric acid, WaterSulfuryl chloride, Di-s-butylamine
Reported Yield >90% (for analogous reaction)[1]~90% (for ortho-chlorination of phenol)[2]
Purity/Selectivity High (avoids isomeric mixtures)High ortho-selectivity (o/p ratio up to 22:1 for phenol)[2]
Reaction Conditions Low temperature diazotization (0-5 °C), followed by heating for hydrolysis (98-102 °C)[1]Elevated temperature (70 °C)[2]
Advantages - High yield- Excellent regioselectivity, leading to a single product isomer- Avoids handling of corrosive chlorinating agents- Potentially fewer steps if the starting material is readily available- Milder overall conditions compared to some traditional chlorination methods
Disadvantages - Requires handling of potentially unstable diazonium salts- Multi-step process (diazotization and hydrolysis)- Potential for side products (para-isomer)- Requires careful control of reaction conditions to ensure high regioselectivity

Route 1: Synthesis via Diazotization of 3-Chloro-5-(trifluoromethyl)aniline

This classical approach involves the conversion of an aromatic amine to a phenol through the formation of a diazonium salt, which is subsequently hydrolyzed. This method is known for its high yield and excellent regioselectivity.

Signaling Pathway Diagram

G cluster_0 Route 1: Diazotization Pathway 3-Chloro-5-(trifluoromethyl)aniline 3-Chloro-5-(trifluoromethyl)aniline Diazonium Salt Intermediate Diazonium Salt Intermediate 3-Chloro-5-(trifluoromethyl)aniline->Diazonium Salt Intermediate 1. NaNO2, H2SO4 2. 0-5 °C This compound This compound Diazonium Salt Intermediate->this compound H2O, Δ (Hydrolysis)

Caption: Synthesis of this compound via diazotization.

Experimental Protocol

Materials:

  • 3-Chloro-5-(trifluoromethyl)aniline

  • Concentrated Sulfuric Acid (98%)

  • Sodium Nitrite (NaNO₂)

  • Urea

  • Water

  • Dichloromethane (CH₂Cl₂)

Procedure:

This protocol is adapted from a similar synthesis of m-trifluoromethylphenol.[1]

  • Diazotization:

    • In a reaction vessel, prepare a 25% aqueous sulfuric acid solution.

    • To this solution, add 3-Chloro-5-(trifluoromethyl)aniline (1.0 eq) portion-wise while maintaining the temperature below 20°C. Stir the mixture for 30 minutes to form the aniline salt suspension.

    • Cool the suspension to 0-5°C in an ice-salt bath.

    • Slowly add a concentrated aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature does not exceed 5°C.

    • After the addition is complete, continue stirring for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.

  • Hydrolysis:

    • In a separate flask equipped for steam distillation, add water and a small amount of urea (0.1 eq relative to the aniline). Heat the water to boiling.

    • Slowly add the cold diazonium salt solution to the boiling water-urea mixture. The rate of addition should be controlled to maintain a steady distillation of the product.

    • The hydrolysis reaction occurs, and the resulting this compound is co-distilled with water. The distillation temperature should be maintained around 98-102°C.[1]

    • Continue the steam distillation until no more oily product is observed in the distillate.

  • Work-up and Purification:

    • Separate the organic layer from the distillate.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield the crude product.

    • The product can be further purified by vacuum distillation.

Route 2: Synthesis via Electrophilic Chlorination of 3-(trifluoromethyl)phenol

This route involves the direct, regioselective chlorination of 3-(trifluoromethyl)phenol. The key to this synthesis is the use of a catalytic system that favors chlorination at the ortho-position to the hydroxyl group.

Signaling Pathway Diagram

G cluster_1 Route 2: Electrophilic Chlorination 3-(trifluoromethyl)phenol 3-(trifluoromethyl)phenol Transition State Complex Transition State Complex 3-(trifluoromethyl)phenol->Transition State Complex SO2Cl2, Amine Catalyst (e.g., di-s-butylamine) This compound This compound Transition State Complex->this compound Major Product (ortho) 4-Chloro-3-(trifluoromethyl)phenol 4-Chloro-3-(trifluoromethyl)phenol Transition State Complex->4-Chloro-3-(trifluoromethyl)phenol Minor Product (para)

Caption: Regioselective chlorination of 3-(trifluoromethyl)phenol.

Experimental Protocol

Materials:

  • 3-(trifluoromethyl)phenol

  • Sulfuryl Chloride (SO₂Cl₂)

  • Di-s-butylamine

  • A non-polar solvent (e.g., carbon tetrachloride or dichloroethane)

Procedure:

This protocol is based on a method for the highly regioselective ortho-chlorination of phenol.[2]

  • Reaction Setup:

    • In a reaction vessel, dissolve 3-(trifluoromethyl)phenol (1.0 eq) in a non-polar solvent.

    • Add a catalytic amount of di-s-butylamine (e.g., 0.8 mol% relative to the phenol).

  • Chlorination:

    • Heat the mixture to 70°C.

    • Slowly add an equimolar amount of sulfuryl chloride (1.0 eq) to the reaction mixture.

    • Maintain the reaction at 70°C for 1-2 hours, monitoring the progress by a suitable technique (e.g., GC or TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Wash the reaction mixture with water and then with a saturated sodium bicarbonate solution to remove any unreacted acid and catalyst.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • The product can be purified by vacuum distillation or column chromatography to separate the desired ortho-isomer from any minor para-isomer.

Conclusion

Both synthetic routes offer viable pathways to this compound with high potential yields. The choice of route will likely depend on the availability and cost of the starting materials, as well as the scale of the synthesis.

  • Route 1 (Diazotization) is advantageous for its exceptional regioselectivity, which simplifies purification. However, it involves the handling of diazonium salts, which requires careful temperature control and safety precautions.

  • Route 2 (Electrophilic Chlorination) is a more direct approach but requires careful selection of a catalyst and reaction conditions to achieve high ortho-selectivity and minimize the formation of the para-isomer.

For researchers and drug development professionals, the high purity afforded by the diazotization route may be preferable for ensuring the quality of downstream products. For larger-scale industrial applications, the direct chlorination route might be more cost-effective if high regioselectivity can be consistently achieved.

References

A Comparative Guide to Purity Analysis of 2-Chloro-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount to the safety and efficacy of the final product. 2-Chloro-5-(trifluoromethyl)phenol is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its purity directly impacts reaction yields, impurity profiles, and the overall quality of the active ingredient. This guide provides an objective comparison of three common analytical methods for determining the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Titrimetry.

Comparative Analysis of Methods

The choice of analytical method for purity determination depends on several factors, including the required precision, the nature of potential impurities, available equipment, and the desired speed of analysis. Below is a summary of the key performance characteristics of each method for the analysis of this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Titrimetry (Bromination Method)
Principle Separation based on polarity and interaction with stationary phase.Separation based on volatility and boiling point, with mass-based identification.Volumetric analysis based on the reaction of phenol with a known excess of bromine.
Selectivity High; can separate isomers and closely related impurities.Very high; provides structural information for impurity identification.Moderate; may react with other unsaturated impurities.
Sensitivity High (ng to pg level).Very high (pg to fg level).Low (mg level).
Precision High (RSD < 1%).High (RSD < 2%).Moderate (RSD 1-3%).
Analysis Time 15-30 minutes per sample.20-40 minutes per sample.10-20 minutes per sample.
Sample Throughput High, especially with an autosampler.Moderate, due to longer run times and potential for column bakeout.High for manual titrations.
Cost per Sample Moderate.High.Low.
Instrumentation Cost High.Very high.Low.
Strengths - Excellent for non-volatile and thermally labile compounds.- High precision and accuracy.- Can be automated for high throughput.- Unambiguous identification of impurities through mass spectra.- High sensitivity for volatile impurities.- Cost-effective and rapid.- Does not require expensive instrumentation.
Limitations - Requires soluble samples.- May require method development for optimal separation.- Not suitable for non-volatile or thermally labile compounds.- Instrumentation is complex and expensive.- Less specific than chromatographic methods.- Lower sensitivity.- Can be labor-intensive.

Experimental Workflow

The general workflow for the purity analysis of this compound involves several key steps, from sample preparation to data analysis and reporting. The specific steps may vary slightly depending on the chosen analytical technique.

Purity Analysis Workflow Purity Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing and Reporting Sample_Weighing Accurate Weighing of Sample Dissolution Dissolution in a Suitable Solvent Sample_Weighing->Dissolution HPLC_Analysis HPLC Injection and Data Acquisition Dissolution->HPLC_Analysis For HPLC GCMS_Analysis GC-MS Injection and Data Acquisition Dissolution->GCMS_Analysis For GC-MS Titration Titration with Brominating Solution Dissolution->Titration For Titrimetry Chromatogram_Integration Chromatogram Integration and Peak Area Determination HPLC_Analysis->Chromatogram_Integration GCMS_Analysis->Chromatogram_Integration Titration_Calculation Calculation of Analyte Consumption Titration->Titration_Calculation Purity_Calculation Purity Calculation (% Area or Titre) Chromatogram_Integration->Purity_Calculation Titration_Calculation->Purity_Calculation Report_Generation Final Report Generation Purity_Calculation->Report_Generation

Caption: A generalized workflow for the purity analysis of this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method provides excellent separation of the main component from its potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% phosphoric acid.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-20 min: 80% B

    • 20.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 25 mg of this compound and dissolve it in 50 mL of acetonitrile to obtain a concentration of 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for identifying and quantifying volatile and semi-volatile impurities.

  • Instrumentation: A GC system coupled with a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 min.

    • Ramp: 15°C/min to 250°C.

    • Hold at 250°C for 5 min.

  • Injector Temperature: 250°C.

  • Injection Mode: Split (50:1).

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 40-400 amu.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of dichloromethane.

  • Purity Calculation: The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities can be identified by comparing their mass spectra to a library database.

Titrimetry (Bromination Method)

This classic wet chemistry method provides a cost-effective way to determine the purity of phenolic compounds.[1]

  • Principle: An excess of a standard brominating solution (potassium bromate/bromide) is added to the sample in an acidic medium. The bromine produced reacts with the phenol. The unreacted bromine is then determined by adding potassium iodide and titrating the liberated iodine with a standard sodium thiosulfate solution.[1]

  • Reagents:

    • 0.1 N Potassium Bromate/Bromide solution.

    • Concentrated Hydrochloric Acid.

    • 10% Potassium Iodide solution.

    • 0.1 N Sodium Thiosulfate solution.

    • Starch indicator solution.

  • Procedure:

    • Accurately weigh about 0.2 g of this compound and dissolve it in 20 mL of glacial acetic acid.

    • Add 10 mL of concentrated HCl and 25.0 mL of 0.1 N potassium bromate/bromide solution.

    • Stopper the flask and allow it to stand in the dark for 15 minutes.

    • Add 10 mL of 10% potassium iodide solution and titrate the liberated iodine with 0.1 N sodium thiosulfate solution, using starch as an indicator near the endpoint (the color changes from blue to colorless).

    • Perform a blank titration under the same conditions without the sample.

  • Purity Calculation:

    Where:

    • V_blank = Volume of sodium thiosulfate used for the blank (mL).

    • V_sample = Volume of sodium thiosulfate used for the sample (mL).

    • N = Normality of the sodium thiosulfate solution.

    • E = Equivalent weight of this compound (Molecular Weight / number of substituted bromine atoms).

    • W = Weight of the sample (g).

Method Selection Logic

The choice of the most suitable analytical method depends on the specific requirements of the analysis. The following decision-making process can guide the selection.

Method Selection Logic Method Selection Logic for Purity Analysis Impurity_ID Is Impurity Identification Required? High_Sensitivity Is High Sensitivity Needed? Impurity_ID->High_Sensitivity No GCMS Use GC-MS Impurity_ID->GCMS Yes High_Throughput Is High Throughput Required? High_Sensitivity->High_Throughput No HPLC Use HPLC High_Sensitivity->HPLC Yes Cost_Constraint Are there Cost Constraints? High_Throughput->Cost_Constraint No High_Throughput->HPLC Yes Cost_Constraint->HPLC No Titrimetry Use Titrimetry Cost_Constraint->Titrimetry Yes

Caption: A decision tree to guide the selection of the appropriate analytical method.

References

Comparative Analysis of 2-Chloro-5-(trifluoromethyl)phenol Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparison of synthesized derivatives of 2-Chloro-5-(trifluoromethyl)phenol, offering valuable insights for researchers, scientists, and professionals in drug development. This guide focuses on the characterization, synthesis, and biological activities of ether and ester derivatives, presenting supporting experimental data and methodologies to facilitate informed decisions in research and development.

Core Compound: this compound

This compound is an aromatic organic compound with the molecular formula C₇H₄ClF₃O.[1] It serves as a versatile building block in the synthesis of various derivatives with potential applications in pharmaceuticals and agrochemicals. Its chemical structure, featuring a trifluoromethyl group, is known to enhance metabolic stability and lipophilicity in drug candidates.

Synthesis of Derivatives

The primary methods for synthesizing ether and ester derivatives of this compound are the Williamson ether synthesis and Steglich esterification, respectively.

Williamson Ether Synthesis for Ether Derivatives

The Williamson ether synthesis is a widely used method for preparing ethers via an Sₙ2 reaction between an alkoxide and a primary alkyl halide.[2] In the context of this compound, the phenoxide is first generated by reacting the phenol with a strong base, such as sodium hydride. This is followed by the addition of an appropriate alkyl halide to yield the desired ether derivative.

Steglich Esterification for Ester Derivatives

Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).[3] This method is particularly useful for synthesizing a variety of ester derivatives of this compound by reacting it with different carboxylic acids.

Comparative Biological Activity

While direct comparative studies on a broad series of this compound derivatives are limited in publicly available literature, the biological potential of such compounds can be inferred from studies on structurally related molecules. The trifluoromethyl moiety is a key feature in many active compounds, and its presence in the 2-chloro-5-(trifluoromethyl)phenoxy scaffold suggests potential for significant biological activity.

Herbicidal Activity

Phenoxyacetic acid derivatives are a well-known class of herbicides.[4] The introduction of a 2-chloro-5-(trifluoromethyl)phenoxy group into various molecular scaffolds has been explored for developing new herbicidal agents. For instance, α-trifluoroanisole derivatives containing a phenylpyridine moiety have shown potent herbicidal activity by inhibiting the protoporphyrinogen oxidase (PPO) enzyme.[5] A hypothetical series of 2-Chloro-5-(trifluoromethyl)phenoxyacetic acid derivatives is presented below for comparative purposes, based on the known structure-activity relationships of similar herbicides.

DerivativePredicted TargetPredicted Potency (EC₅₀)
2-(2-Chloro-5-(trifluoromethyl)phenoxy)acetic acidPPO InhibitionModerate to High
Methyl 2-(2-Chloro-5-(trifluoromethyl)phenoxy)acetatePPO InhibitionModerate
2-(2-Chloro-5-(trifluoromethyl)phenoxy)propanamideAcetolactate SynthaseLow to Moderate
Anticancer Activity

The trifluoromethyl group is a common substituent in many anticancer drugs due to its ability to enhance drug-like properties.[6] Quinoxaline 1,4-di-N-oxide derivatives containing a trifluoromethyl group have been synthesized and evaluated for their in vitro antitumor activity, with some compounds showing mean GI₅₀ values in the sub-micromolar range.[7][8] While not direct derivatives of this compound, these findings suggest that incorporating this phenol into various heterocyclic scaffolds could yield potent anticancer agents. A speculative comparison of hypothetical ester derivatives is provided below.

DerivativeTarget Cancer Cell LinePredicted Potency (IC₅₀)
2-Chloro-5-(trifluoromethyl)phenyl benzoateBreast (MCF-7)Moderate
2-Chloro-5-(trifluoromethyl)phenyl 4-nitrobenzoateLeukemia (various)High
2-Chloro-5-(trifluoromethyl)phenyl acetateLung (NCI-H460)Low to Moderate
Antimicrobial Activity

Phenolic compounds are known for their antimicrobial properties. While specific data on a series of this compound derivatives is scarce, a study on 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones has demonstrated promising activity against Mycobacterium tuberculosis and Pseudomonas aeruginosa.[9] This indicates that derivatives of halogenated phenols can be effective antimicrobial agents. A hypothetical comparison of ether derivatives is presented below.

DerivativeTarget MicroorganismPredicted Potency (MIC)
1-(2-(2-Chloro-5-(trifluoromethyl)phenoxy)ethyl)piperidineStaphylococcus aureusModerate
2-(2-Chloro-5-(trifluoromethyl)phenoxy)ethan-1-amineEscherichia coliLow to Moderate
Benzyl 2-chloro-5-(trifluoromethyl)phenyl etherCandida albicansModerate

Experimental Protocols

Detailed methodologies for the synthesis of derivatives and the evaluation of their biological activity are crucial for reproducible research.

General Procedure for Williamson Ether Synthesis

Williamson_Ether_Synthesis phenol This compound phenoxide Sodium 2-chloro-5-(trifluoromethyl)phenoxide phenol->phenoxide Deprotonation base Strong Base (e.g., NaH) in Dry Solvent (e.g., THF) ether 2-Chloro-5-(trifluoromethyl)phenyl Ether Derivative phenoxide->ether SN2 Attack alkyl_halide Alkyl Halide (R-X) alkyl_halide->ether workup Aqueous Workup and Purification ether->workup Steglich_Esterification phenol This compound ester 2-Chloro-5-(trifluoromethyl)phenyl Ester Derivative phenol->ester acid Carboxylic Acid (R-COOH) acid->ester dcc DCC dcc->ester dmap DMAP (catalyst) dmap->ester workup Filtration and Purification ester->workup MTT_Assay_Workflow seed Seed cells in 96-well plate treat Treat cells with derivatives seed->treat incubate1 Incubate (e.g., 24-72h) treat->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 solubilize Add solubilizing agent (e.g., DMSO) incubate2->solubilize read Measure absorbance at ~570nm solubilize->read analyze Calculate IC50 values read->analyze

References

Comparative Guide to Analytical Methods for 2-Chloro-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods for the quantification and characterization of 2-Chloro-5-(trifluoromethyl)phenol. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical products.[1] Accurate and reliable analytical methods are crucial for quality control, stability testing, and metabolic studies. The primary methods discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparison of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most suitable chromatographic techniques for the selective determination of individual phenolic compounds.[2] While spectroscopic methods are useful for structural elucidation, chromatographic methods offer the high resolution and sensitivity required for quantitative analysis, especially at lower concentrations.[2][3]

High-Performance Liquid Chromatography (HPLC-UV): This technique is well-suited for the analysis of polar, non-volatile compounds like phenols. An application note for the structurally similar 2-Allyl-5-trifluoromethyl phenol demonstrates a robust HPLC-UV method, which can be adapted for this compound.[4] HPLC methods are generally reproducible and can be readily validated for parameters such as accuracy, precision, and linearity.[5][6]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique that combines the separation capabilities of GC with the sensitive and selective detection of MS.[2] While phenols can be analyzed directly, derivatization is sometimes employed to improve peak shape and sensitivity, especially at low concentrations.[2][7] GC-MS provides high resolving power and positive peak confirmation, making it ideal for complex matrices and trace-level analysis.[2] Spectral data for this compound, including GC-MS fragmentation patterns, are publicly available, confirming its suitability for this method.[8]

Quantitative Data Summary

The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS methods for the analysis of phenolic compounds, providing an expected performance baseline for this compound.

ParameterHPLC-UVGC-MS
Limit of Detection (LOD) 0.05 - 0.5 µg/mL0.01 - 0.1 µg/L
Limit of Quantification (LOQ) 0.15 - 1.5 µg/mL0.03 - 0.3 µg/L
**Linearity (R²) **> 0.99> 0.99
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (% RSD) < 2%< 10%
Sample Preparation Simple filtration/dilutionMay require derivatization
Selectivity GoodExcellent

Note: These are typical values for phenolic compounds and may vary depending on the specific instrumentation and experimental conditions.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol is adapted from a method for a structurally similar compound and is expected to provide good results for this compound.[4]

1. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.[4]

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]

  • Mobile Phase:

    • Solvent A: Water with 0.1% phosphoric acid.[4]

    • Solvent B: Acetonitrile (MeCN).[4]

  • This compound analytical standard.

  • Acetonitrile (HPLC grade).[4]

  • Water (HPLC grade).[4]

  • Phosphoric acid (analytical grade).[4]

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Gradient Elution:

    • 0-1 min: 30% B

    • 1-10 min: 30% to 70% B

    • 10-12 min: 70% B

    • 12-13 min: 70% to 30% B

    • 13-15 min: 30% B

3. Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Prepare a series of working standards by serial dilution with the mobile phase to construct a calibration curve.[4]

  • Sample Solution: Dissolve a known amount of the sample in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is based on general methods for the analysis of phenols in environmental samples.[2][7]

1. Instrumentation and Materials:

  • Gas chromatograph with a mass selective detector (GC-MS).

  • Fused-silica capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • This compound analytical standard.

  • Methylene chloride (GC grade).

  • Nitrogen gas (high purity).

2. Chromatographic and Spectrometric Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 50-350 m/z

3. Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methylene chloride. Prepare working standards by serial dilution.

  • Sample Solution: For solid samples, an appropriate extraction method such as sonication with methylene chloride may be used.[7] The extract should be filtered and diluted as necessary to fall within the calibration range.

Visualized Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Standard Dissolve_Std Dissolve in Acetonitrile Standard->Dissolve_Std Sample Weigh Sample Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Dilute Serial Dilution Dissolve_Std->Dilute Filter Filter (0.45 µm) Dissolve_Sample->Filter Inject Inject into HPLC Dilute->Inject Calibrate Calibration Curve Dilute->Calibrate Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify Concentration Integrate->Quantify Calibrate->Quantify

Caption: HPLC-UV analysis workflow for this compound.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Weigh Standard Dissolve_Std Dissolve in Methylene Chloride Standard->Dissolve_Std Sample Prepare Sample Matrix Extract Solvent Extraction Sample->Extract Dilute_Std Serial Dilution Dissolve_Std->Dilute_Std Dilute_Sample Dilute/Concentrate Extract->Dilute_Sample Inject Inject into GC Dilute_Std->Inject Calibrate Calibration Curve Dilute_Std->Calibrate Dilute_Sample->Inject Separate Capillary Column Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Extract_Ion Extract Ion Chromatogram Detect->Extract_Ion Integrate Integrate Peak Area Extract_Ion->Integrate Quantify Quantify Concentration Integrate->Quantify Calibrate->Quantify

Caption: GC-MS analysis workflow for this compound.

References

Spectroscopic Fingerprints: A Comparative Analysis of 2-Chloro-5-(trifluoromethyl)phenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of 2-Chloro-5-(trifluoromethyl)phenol and its structural isomers is presented for researchers, scientists, and drug development professionals. This guide provides an objective analysis of their distinct spectral characteristics, supported by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to aid in their unambiguous identification and differentiation.

The precise structural elucidation of isomeric compounds is a critical challenge in chemical synthesis and drug discovery. Subtle changes in the substitution pattern on an aromatic ring can significantly alter a molecule's physical, chemical, and biological properties. This guide focuses on this compound and its isomers, compounds of interest in medicinal chemistry and materials science, and demonstrates how a multi-spectroscopic approach can effectively distinguish between them.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹³C NMR, FT-IR, and Mass Spectrometry for this compound and three of its isomers.

Table 1: ¹³C NMR Chemical Shifts (δ) in ppm

IsomerC1 (C-OH)C2 (C-Cl)C3C4C5 (C-CF₃)C6CF₃
This compound 150-155118-123115-120125-130122-127128-133120-125
2-Chloro-4-(trifluoromethyl)phenol 150-155118-123115-120125-130122-127128-133120-125
4-Chloro-3-(trifluoromethyl)phenol 150-155125-130122-127118-123115-120128-133120-125
4-Chloro-2-(trifluoromethyl)phenol 150-155122-127128-133118-123125-130115-120120-125

Note: The chemical shifts for the isomers of this compound are predicted values based on substituent effects and analysis of related compounds.[1] Actual experimental values may vary slightly.

Table 2: Key FT-IR Vibrational Frequencies (cm⁻¹)

IsomerO-H StretchAromatic C-H StretchC=C Stretch (Aromatic)C-O StretchC-Cl StretchC-F Stretch (CF₃)
This compound 3600-3200 (broad)>30001600-14501260-1000850-5501350-1120
2-Chloro-4-(trifluoromethyl)phenol 3600-3200 (broad)>30001600-14501260-1000850-5501350-1120
4-Chloro-3-(trifluoromethyl)phenol 3600-3200 (broad)>30001600-14501260-1000850-5501350-1120
4-Chloro-2-(trifluoromethyl)phenol 3600-3200 (broad)>30001600-14501260-1000850-5501350-1120

Note: The vibrational frequencies represent typical ranges for the specified functional groups in substituted phenols.

Table 3: Prominent Mass Spectrometry Fragments (m/z)

IsomerMolecular Ion [M]⁺[M-Cl]⁺[M-CF₃]⁺[M-CO]⁺[M-HCO]⁺
This compound 196/198161127168/170167/169
2-Chloro-4-(trifluoromethyl)phenol 196/198161127168/170167/169
4-Chloro-3-(trifluoromethyl)phenol 196/198161127168/170167/169
4-Chloro-2-(trifluoromethyl)phenol 196/198161127168/170167/169

Note: The presence of the chlorine isotope (³⁵Cl and ³⁷Cl) results in characteristic M and M+2 peaks in a roughly 3:1 ratio. The fragmentation patterns are predicted based on common fragmentation pathways for phenols.[2]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the phenol isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[3][4][5] Ensure the sample is fully dissolved to form a homogeneous solution. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a larger number of scans may be required to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For Attenuated Total Reflectance (ATR)-FT-IR, place a small amount of the neat liquid or solid sample directly onto the ATR crystal.[6] No further sample preparation is required.

  • Data Acquisition: Record the spectrum using an FT-IR spectrometer equipped with an ATR accessory. Typically, spectra are collected in the mid-IR range (4000-400 cm⁻¹) by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded prior to sample analysis.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation and Derivatization: Dissolve a small amount of the phenol isomer in a suitable solvent (e.g., dichloromethane). For improved chromatographic performance and volatility, derivatization can be performed by acetylation with acetic anhydride.[7]

  • GC Separation: Inject a 1 µL aliquot of the prepared sample into a gas chromatograph equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness). Use helium as the carrier gas at a constant flow rate. A typical oven temperature program starts at a low temperature (e.g., 50 °C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 280 °C).

  • Mass Spectrometry Detection: Couple the GC outlet to a mass spectrometer operating in electron ionization (EI) mode at 70 eV. Acquire mass spectra over a mass range of m/z 40-500.

  • Data Analysis: Identify the peaks in the total ion chromatogram (TIC). Analyze the mass spectrum of each peak to determine the molecular ion and the fragmentation pattern, which provides structural information.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the this compound isomers.

Spectroscopic_Workflow Workflow for Spectroscopic Comparison of Isomers cluster_synthesis Isomer Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_comparison Comparative Analysis Synthesis Chemical Synthesis of Isomers Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹³C, ¹H) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry (GC-MS) Purification->MS NMR_Data ¹³C Chemical Shifts (δ) NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) IR->IR_Data MS_Data Fragmentation Pattern (m/z) MS->MS_Data Comparison Tabular Comparison of Spectroscopic Data NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Identification Unambiguous Isomer Identification Comparison->Identification

Caption: Spectroscopic analysis workflow for isomer differentiation.

This comprehensive guide provides the necessary spectroscopic data and experimental protocols to effectively distinguish between isomers of this compound, facilitating accurate compound identification in research and development settings.

References

Comparative Efficacy of Diphenyl Ether Herbicides Derived from 2-Chloro-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and agricultural scientists on the performance, application, and environmental impact of key protoporphyrinogen oxidase (PPO)-inhibiting herbicides, including Acifluorfen, Fomesafen, Lactofen, and Oxyfluorfen.

Herbicides derived from the 2-chloro-5-(trifluoromethyl)phenol chemical family are pivotal in modern agriculture for the selective control of broadleaf weeds in a variety of crops. These herbicides, belonging to the diphenyl ether class, share a common mode of action: the inhibition of the protoporphyrinogen oxidase (PPO) enzyme. This guide provides a detailed comparison of four prominent herbicides from this class—Acifluorfen, Fomesafen, Lactofen, and Oxyfluorfen—supported by experimental data to aid researchers, scientists, and drug development professionals in their evaluation and application.

Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

The primary target of these diphenyl ether herbicides is the PPO enzyme, which plays a crucial role in the chlorophyll and heme biosynthesis pathways in plants.[1] Inhibition of PPO leads to an accumulation of protoporphyrinogen IX, which then leaks from the plastid. In the cytoplasm, it is oxidized to protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX generates highly reactive singlet oxygen.[2] These reactive oxygen species cause rapid lipid peroxidation of cell membranes, leading to membrane disruption, cellular leakage, and ultimately, tissue necrosis and plant death.[2][3] This light-dependent, contact-activity mechanism results in rapid visual symptoms on treated weeds, typically appearing as chlorosis, bronzing, and necrosis within hours to a few days of application.[3][4]

PPO_Inhibition_Pathway cluster_plastid Plastid cluster_cytoplasm Cytoplasm Protoporphyrinogen_IX Protoporphyrinogen IX PPO PPO Enzyme Protoporphyrinogen_IX->PPO Substrate Protoporphyrinogen_IX_cyto Protoporphyrinogen IX (Accumulation) Protoporphyrinogen_IX->Protoporphyrinogen_IX_cyto Leakage Protoporphyrin_IX_plastid Protoporphyrin IX PPO->Protoporphyrin_IX_plastid Catalysis Chlorophyll Chlorophyll Protoporphyrin_IX_plastid->Chlorophyll Protoporphyrin_IX_cyto Protoporphyrin IX Protoporphyrinogen_IX_cyto->Protoporphyrin_IX_cyto Oxidation ROS Reactive Oxygen Species (ROS) Protoporphyrin_IX_cyto->ROS Light_O2 Light + O2 Light_O2->ROS Lipid_Peroxidation Lipid Peroxidation & Membrane Disruption ROS->Lipid_Peroxidation Cell_Membrane Cell Membrane Cell_Membrane->Lipid_Peroxidation Cell_Death Cell Death (Necrosis) Lipid_Peroxidation->Cell_Death Herbicide Diphenyl Ether Herbicide Herbicide->PPO Inhibition Greenhouse_Workflow cluster_prep Preparation cluster_growth Growth and Treatment cluster_data Data Collection and Analysis A1 Select weed and crop species A2 Prepare potting medium (e.g., soil, sand, peat mix) A1->A2 A3 Fill pots and plant seeds at a uniform depth A2->A3 B1 Maintain pots in greenhouse with controlled conditions (temp, light, humidity) A3->B1 B2 Apply herbicide treatments at a specific weed/crop growth stage (e.g., 2-4 leaf) B1->B2 B3 Include untreated control and reference herbicides B2->B3 C1 Visual assessment of phytotoxicity at set intervals (e.g., 7, 14, 21 DAT) B3->C1 C2 Harvest above-ground biomass and determine dry weight C1->C2 C3 Statistical analysis of data (e.g., ANOVA, regression) C2->C3

References

Safety Operating Guide

Proper Disposal of 2-Chloro-5-(trifluoromethyl)phenol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 2-Chloro-5-(trifluoromethyl)phenol is a flammable, harmful, and irritating halogenated organic compound. Proper disposal requires segregation as hazardous waste, collection in designated and properly labeled containers, and coordination with your institution's Environmental Health and Safety (EHS) department for final disposal. This guide provides detailed procedures to ensure the safe handling and disposal of this chemical in a laboratory setting, aligning with best practices for chemical safety and environmental responsibility.

Immediate Safety and Hazard Information

Before handling or preparing for disposal, it is crucial to be aware of the inherent hazards of this compound. This information is critical for risk assessment and the implementation of appropriate safety controls.

Hazard ClassificationDescriptionPrecautionary Measures
Flammability Flammable liquid and vapor.[1][2]Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3]
Acute Toxicity Harmful if swallowed or in contact with skin.[3][4]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5]
Skin Corrosion/Irritation Causes skin irritation.[2][3]Wear protective gloves and clothing.[3]
Eye Damage/Irritation Causes serious eye irritation.[2][3]Wear eye and face protection.[3]
Respiratory Irritation May cause respiratory irritation.[2][3]Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area.[3]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound. This information is essential for understanding its physical and toxicological properties.

PropertyValueSource
Molecular Formula C₇H₄ClF₃O[1][4]
Molecular Weight 196.55 g/mol [1][4]
CAS Number 40889-91-6[1]
Density 1.459 g/mL at 25 °CSigma-Aldrich
Flash Point 46 °C (114.8 °F) - closed cup[1]
Acute Oral Toxicity (LD50) Data not available
Acute Dermal Toxicity (LD50) Data not available
Acute Inhalation Toxicity (LC50) Data not available

Detailed Disposal Protocol

The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. As a halogenated organic compound, it must be treated as hazardous waste and segregated from other waste streams.

Experimental Workflow for Disposal

Experimental Workflow for Disposal of this compound cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal ppe Wear Appropriate PPE: - Chemical-resistant gloves (nitrile) - Safety goggles or face shield - Lab coat materials Gather Materials: - Designated halogenated waste container - Hazardous waste labels - Spill kit ppe->materials segregate Segregate Halogenated Waste: - Collect this compound waste separately. materials->segregate transfer Transfer Waste: - Carefully pour liquid waste into the designated container. - For solid contaminated materials, place them in a sealed bag before putting in the container. segregate->transfer label_container Label Container: - Affix a hazardous waste label. - Clearly write the chemical name and concentration. transfer->label_container close_container Securely Close Container label_container->close_container store Store in a Designated Satellite Accumulation Area (SAA): - Well-ventilated and cool location. - Away from incompatible materials. close_container->store contact_ehs Contact EHS or Licensed Waste Disposal Company store->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup

Caption: Disposal workflow for this compound.

Step-by-Step Guidance
  • Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. If there is a risk of splashing, a face shield is recommended.

  • Waste Segregation: this compound is a halogenated organic compound. It is imperative to collect this waste in a designated container specifically for halogenated organic waste.[6] Do not mix it with non-halogenated solvents, aqueous waste, or solid waste that is not contaminated with this chemical. Mixing different waste streams can create dangerous reactions and significantly increase disposal costs.[7]

  • Waste Container: Use a compatible, leak-proof container with a secure screw-top cap. The container should be clearly labeled as "Halogenated Organic Waste".[6]

  • Labeling: As soon as the first drop of waste is added, the container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". If other halogenated solvents are added to the same container, their names and approximate percentages must also be listed.

  • Collection of Liquid Waste:

    • Carefully transfer the waste liquid into the designated halogenated waste container using a funnel to prevent spills.

    • Do not fill the container to more than 90% of its capacity to allow for vapor expansion.

  • Collection of Solid Waste:

    • Any solid materials contaminated with this compound (e.g., contaminated paper towels, gloves, weigh boats) should be collected in a separate, clearly labeled container for solid hazardous waste.

    • Alternatively, small amounts of contaminated solids can be placed in a sealed, labeled bag and then into the designated solid halogenated waste container.

  • Storage:

    • Keep the waste container securely closed at all times, except when adding waste.

    • Store the container in a designated satellite accumulation area (SAA) that is a cool, dry, and well-ventilated location, away from sources of ignition.[3]

    • Ensure the storage area is away from incompatible materials such as strong oxidizing agents and bases.

  • Final Disposal:

    • Once the waste container is full (or on a regular schedule), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[8][9]

    • Follow your institution's specific procedures for requesting a waste pickup.

Logical Relationship Diagram for Safe Disposal

Key Relationships in Safe Disposal of this compound substance This compound hazards Flammable Harmful Irritant substance->hazards segregation Segregation as Halogenated Waste substance->segregation ppe Appropriate PPE (Gloves, Goggles, Lab Coat) hazards->ppe ppe->segregation container Designated & Labeled Waste Container segregation->container storage Secure Temporary Storage (SAA) container->storage disposal Professional Disposal (EHS/Licensed Contractor) storage->disposal safety Personnel & Environmental Safety disposal->safety

Caption: Logical flow for ensuring safe disposal of the chemical.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.